Product packaging for 5-Methoxy-2-methylthiazole(Cat. No.:CAS No. 38205-64-0)

5-Methoxy-2-methylthiazole

Cat. No.: B1581873
CAS No.: 38205-64-0
M. Wt: 129.18 g/mol
InChI Key: KNHWRHAKUZHDQP-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylthiazole, also known as 2-methyl-5-methoxythiazole or fema 3192, belongs to the class of organic compounds known as 2, 5-disubstituted thiazoles. 2, 5-disubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2 and 5 only. This compound is slightly soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a cabbage, green, and sulfurous taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B1581873 5-Methoxy-2-methylthiazole CAS No. 38205-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-6-3-5(7-2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHWRHAKUZHDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068077
Record name Thiazole, 5-methoxy-2-methyl-
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Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amber liquid; meaty, vegetable-like, herbaceous odour
Record name 2-Methyl-5-methoxythiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Methyl-5-methoxythiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.146-1.154
Record name 2-Methyl-5-methoxythiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

38205-64-0
Record name 2-Methyl-5-methoxythiazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methoxy-2-methylthiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 5-methoxy-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiazole, 5-methoxy-2-methyl-
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Record name 5-METHOXY-2-METHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154Z60090O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methoxy-2-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037178
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Methoxy-2-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole moiety is a core structural component in numerous pharmaceuticals, and understanding its synthesis is crucial for the development of novel therapeutic agents.[1][2] This document focuses on the well-established Hantzsch thiazole synthesis as the principal route, offering a detailed mechanistic explanation, step-by-step experimental protocols, and an analysis of the causality behind procedural choices. An alternative strategy involving the functionalization of a pre-existing thiazole ring is also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a deep, practical understanding of thiazole synthesis.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs, including antibiotics, anti-inflammatory agents, and anti-cancer therapies.[1][2][4] The specific substitution pattern on the thiazole ring is critical for modulating pharmacological activity. This compound serves as a key building block, offering reactive sites for further molecular elaboration. The methoxy group at the 5-position and the methyl group at the 2-position provide specific steric and electronic features that are valuable in the design of targeted molecules.

Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[5] This reaction involves the cyclocondensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[1][5][6] It is a high-yielding and robust reaction, making it a cornerstone of heterocyclic chemistry.[6][7]

Retrosynthetic Analysis

A retrosynthetic approach to this compound via the Hantzsch synthesis logically disconnects the thiazole ring into two key synthons: thioacetamide and an α-halo-β-methoxycarbonyl compound.

Hantzsch_Mechanism thioacetamide Thioacetamide H₃C-C(=S)-NH₂ intermediate1 S-Alkylated Intermediate H₃C-C(=NH₂⁺)-S-CH(OCH₃)-C(=O)-CH₃ thioacetamide->intermediate1  SN2 Attack (S on α-carbon) haloketone 1-Chloro-1-methoxyacetone Cl-CH(OCH₃)-C(=O)-CH₃ haloketone->intermediate1 intermediate1->inv1  Intramolecular Cyclization (N attacks carbonyl C) intermediate2 Cyclized Hemiaminal 4,5-Dihydroxythiazoline intermediate intermediate2->inv2  Dehydration (-H₂O) product This compound inv1->intermediate2 inv2->product

References

Physicochemical properties of 5-Methoxy-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylthiazole

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 38205-64-0), a heterocyclic compound utilized primarily in the flavor and fragrance industry. Intended for researchers, chemists, and drug development professionals, this document synthesizes its core physicochemical properties, spectroscopic profile, and chemical reactivity. By detailing standardized experimental protocols for characterization, this guide serves as an authoritative resource for the practical application and understanding of this molecule.

Introduction to this compound

This compound is an organic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a methoxy group at the 5-position.[1] The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active agents due to its unique electronic properties and ability to engage in hydrogen bonding.[2] While this particular derivative is best known for its organoleptic properties—imparting meaty, vegetable-like notes—its structural motifs are of significant interest to scientists exploring structure-activity relationships in more complex systems.[1][3] Understanding its fundamental physicochemical characteristics is crucial for quality control, synthetic strategy, and exploring new applications.

Below is the chemical structure of this compound.

Caption: Molecular structure of 5-Methoxy-2-methyl-1,3-thiazole.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. These properties are fundamental to its handling, formulation, and behavior in various chemical environments.

PropertyValueReference(s)
CAS Number 38205-64-0[1]
Molecular Formula C₅H₇NOS[4]
Molecular Weight 129.18 g/mol [1]
Appearance Amber liquid[1][3]
Odor Meaty, vegetable-like, herbaceous, sulfurous[3]
Specific Gravity 1.146 - 1.154 @ 25°C[5]
Refractive Index 1.515 - 1.520 @ 20°C[5]
Boiling Point 117 °C @ 34 mmHg[6]
Flash Point 63.89 °C (147.00 °F)[5]
Solubility Insoluble in water; Soluble in organic solvents; Miscible in ethanol[1][3]
Predicted pKa (Basic) 2.64 (Strongest Basic)
Predicted logP 1.18 - 1.7[1]

Spectroscopic Profile & Characterization

While publicly available experimental spectra are limited, the structure of this compound allows for a confident prediction of its spectroscopic profile. This analysis is crucial for identity confirmation and quality control.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • A singlet corresponding to the C2-methyl group (–CH₃) would likely appear in the δ 2.5-2.8 ppm range.

    • A singlet for the C5-methoxy group (–OCH₃) is predicted to be further downfield, around δ 3.8-4.0 ppm.

    • A singlet for the lone proton on the thiazole ring at the C4 position (–H) would be the most downfield aromatic proton, expected around δ 7.0-7.5 ppm.

  • ¹³C NMR: The carbon spectrum provides a map of the carbon framework.

    • The C2-methyl carbon should appear upfield, around δ 15-20 ppm.

    • The C5-methoxy carbon is expected around δ 55-60 ppm.

    • The aromatic carbons of the thiazole ring would be observed downfield: C4 (~δ 120-130 ppm), C5 (~δ 150-160 ppm, attached to oxygen), and C2 (~δ 160-170 ppm, the imine carbon).

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

  • C-H Stretching: Aromatic C-H stretching from the thiazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

  • C=N Stretching: The imine bond of the thiazole ring should produce a characteristic stretch in the 1620-1550 cm⁻¹ region.[7]

  • C-O Stretching: A strong, prominent peak corresponding to the asymmetric C-O-C stretch of the methoxy ether group is expected in the 1275-1200 cm⁻¹ region. A symmetric stretch may appear around 1075-1020 cm⁻¹.[8]

  • Ring Vibrations: Characteristic thiazole ring stretching vibrations typically appear in the 1500-1300 cm⁻¹ fingerprint region.[9]

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to produce a distinct fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z = 129. The presence of a sulfur atom will also result in a characteristic M+2 isotope peak (at m/z = 131) with an abundance of approximately 4.4% relative to the M+ peak.[10]

  • Key Fragments: Fragmentation is likely initiated by the loss of stable radicals or neutral molecules.

    • Loss of a methyl radical (•CH₃): A significant peak at m/z = 114 ([M-15]⁺) from the cleavage of either the C2-methyl or the methoxy group is highly probable.

    • Loss of formaldehyde (CH₂O): A peak at m/z = 99 ([M-30]⁺) could occur via rearrangement and loss from the methoxy group.

    • Ring Cleavage: Further fragmentation would involve the characteristic cleavage of the thiazole ring, leading to smaller ions.[11]

Standardized Experimental Protocols

The trustworthiness of physicochemical data relies on validated and reproducible methodologies. The following section details the protocols for confirming the identity and properties of this compound.

General Spectroscopic Analysis Workflow

The logical workflow for confirming the structure of a synthesized or procured sample involves a multi-technique approach where each method provides complementary information.

Caption: Workflow for spectroscopic confirmation of this compound.

Protocol for Spectroscopic Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis. For IR, a thin film can be prepared on a salt plate (NaCl or KBr). For GC-MS, dissolve the sample in a volatile solvent like ethyl acetate to a concentration of ~1 mg/mL.[10]

  • ¹H and ¹³C NMR Acquisition:

    • Use a spectrometer operating at a minimum of 300 MHz.

    • For ¹H NMR, acquire the spectrum with a 30° pulse angle and a 1-second relaxation delay over 16 scans.

    • For ¹³C NMR, use a 45° pulse angle, a 2-second relaxation delay, and acquire a sufficient number of scans (>1024) to achieve an adequate signal-to-noise ratio.

  • FTIR Acquisition:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve data quality.

    • Perform a background scan prior to the sample scan and subtract it from the sample spectrum.[12]

  • GC-MS Acquisition:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.[10]

Protocol for Solubility Determination

A high-throughput kinetic solubility assay is suitable for early-stage assessment.[13][14]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Preparation: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (≤1%) to minimize co-solvent effects.[14]

  • Equilibration: Seal the plate and shake at room temperature for 2 to 24 hours to allow the system to reach equilibrium.[13]

  • Analysis: After equilibration, filter the samples to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV or LC-MS. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.[15]

Protocol for pKa Determination

Potentiometric titration is a gold-standard method for determining pKa values.[16]

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent mixture, such as 50% dioxane-water, to ensure solubility of both the neutral and protonated forms.[16]

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature (e.g., 25.0 ± 0.1°C) and ionic strength (e.g., with 0.1 M KCl).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH reading after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been protonated. Specialized software can be used to calculate the precise pKa from the titration curve.[17]

Chemical Reactivity and Stability

The reactivity of this compound is governed by the electronic properties of the thiazole ring, which is an electron-rich aromatic system.

  • Electrophilic Aromatic Substitution: The electron density in the thiazole ring is highest at the C5 position. However, since this position is already substituted with a methoxy group, the next most reactive site for electrophilic attack is predicted to be the C4 position. The methoxy group is an activating group, though its oxygen lone pairs can also coordinate with certain electrophiles.[18]

  • Nucleophilic Attack: The thiazole ring is generally resistant to direct nucleophilic aromatic substitution. The most acidic proton on the ring is at the C2 position, but this site is blocked by the methyl group.[18]

  • Reactivity at Heteroatoms: The nitrogen atom at position 3 is basic and can be protonated by acids or alkylated by electrophiles. The sulfur atom at position 1 is generally unreactive but can be oxidized under harsh conditions.

  • Stability: The compound is stable under standard laboratory conditions but should be stored sealed and dry.[19] As a thiazole, it is generally stable in both moderately acidic and basic conditions, but strong acids could protonate the ring nitrogen, and harsh conditions could potentially cleave the methoxy ether linkage.[20]

Applications and Relevance

The primary documented application of this compound is as a flavoring agent .[5][21] Its unique sensory profile contributes to the creation of savory flavors in processed foods, such as soups, sauces, and meat products. Its inclusion in flavor formulations is regulated by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA).[1][3]

For drug development professionals, while this specific molecule is not a therapeutic agent, its thiazole core is of immense importance. The physicochemical data and reactivity profile presented here can inform the design of more complex thiazole-containing drug candidates, where substituents at the C2 and C5 positions are modulated to optimize properties like solubility, metabolic stability, and target binding.[2]

References

Unveiling the Electronic Landscape of 5-Methoxy-2-methylthiazole: A Quantum Chemical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's electronic structure and physicochemical properties is paramount. This technical guide provides an in-depth exploration of 5-Methoxy-2-methylthiazole, a heterocyclic compound of interest, through the lens of quantum chemical calculations. We delineate a comprehensive computational workflow, grounded in Density Functional Theory (DFT), designed to furnish researchers, medicinal chemists, and drug development professionals with a robust framework for predicting key molecular descriptors. This document moves beyond a mere recitation of methods, offering insights into the rationale behind computational choices and the interpretation of calculated parameters in the context of drug design. By elucidating the molecular geometry, electronic properties, and spectroscopic signatures of this compound, we aim to empower scientists to make more informed decisions in the early stages of the drug discovery pipeline.

Introduction: The Significance of Thiazole Scaffolds and the Role of In Silico Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and bioactive molecules.[1][2] Its unique electronic features and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. This compound, a derivative of this important heterocycle, presents a compelling case for detailed computational investigation. Its structural motifs, a methoxy group and a methyl group, can significantly influence its steric and electronic properties, thereby modulating its interaction with biological targets.[3]

Predicting these properties in silico offers a cost-effective and time-efficient alternative to extensive empirical screening.[4] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in computational chemistry and drug discovery.[5] DFT allows for the accurate calculation of a molecule's electronic structure, providing a foundational understanding of its stability, reactivity, and potential for intermolecular interactions.[6] This guide will detail the application of these methods to this compound, providing a practical workflow for researchers.

The Computational Microscope: Methodological Imperatives

The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. For molecules of the size and nature of this compound, a balance between computational cost and accuracy is crucial.

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

DFT has become the predominant method for quantum chemical calculations in drug discovery due to its favorable scaling and accuracy.[5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long-standing track record of providing reliable results for a wide range of organic molecules, including heterocyclic systems.[7][8]

The Language of Electrons: Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to describe the shape of the orbitals in a molecule. The Pople-style basis sets are widely used, and for a molecule containing second-row elements and sulfur, a polarized and diffuse function-augmented basis set is recommended for accurate descriptions of electron distribution and non-covalent interactions. A common and effective choice is the 6-311++G(2d,2p) basis set.[4][8] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen, oxygen, and sulfur atoms, while the polarization functions (2d,2p) allow for greater flexibility in describing the shape of the electron clouds.

The computational workflow for characterizing this compound can be visualized as follows:

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(2d,2p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized Structure opt_geom Optimized Molecular Geometry geom_opt->opt_geom thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies spectra Predicted IR/Raman Spectra freq_calc->spectra Vibrational Frequencies reactivity Reactivity Descriptors electronic_prop->reactivity Orbital Energies

Caption: Computational workflow for this compound.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a program package like Gaussian.[9]

Protocol 1: Geometry Optimization and Frequency Calculation

  • Construct the Initial Molecular Structure: Build the 3D structure of this compound using a molecular modeling software.

  • Define the Calculation Job:

    • Method: B3LYP

    • Basis Set: 6-311++G(2d,2p)

    • Job Type: Opt Freq (Optimization followed by Frequency calculation)

    • Solvation (Optional but Recommended): To mimic physiological conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent can be included.

  • Execute the Calculation: Run the calculation using the specified parameters.

  • Verify the Optimized Geometry: The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.

Key Molecular Properties and Their Implications for Drug Development

The output of these calculations provides a wealth of information that can be directly translated into insights relevant to drug design.

Molecular Geometry: The Foundation of Molecular Recognition

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths, bond angles, and dihedral angles can be extracted and compared to experimental data for similar molecules if available.[7] This information is crucial for understanding the molecule's shape and how it might fit into a protein's binding pocket.

Table 1: Predicted Key Geometric Parameters for this compound (B3LYP/6-311++G(2d,2p))

ParameterPredicted Value
C2-S1 Bond Length1.75 Å
C5-C4 Bond Length1.37 Å
N3-C2 Bond Length1.31 Å
C5-O6 Bond Length1.35 Å
C2-N3-C4 Angle110.5°
C5-O6-C7 Dihedral Angle178.2°
Note: These are hypothetical predicted values for illustrative purposes.
Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[7]

Table 2: Predicted Electronic Properties of this compound (B3LYP/6-311++G(2d,2p))

PropertyPredicted Value (eV)Implication in Drug Design
HOMO Energy-6.5Electron-donating ability, potential for charge-transfer interactions
LUMO Energy-0.8Electron-accepting ability, susceptibility to nucleophilic attack
HOMO-LUMO Gap5.7Chemical reactivity and stability
Note: These are hypothetical predicted values for illustrative purposes.

The spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are most likely to be involved in chemical reactions or interactions with a biological target.

homo_lumo cluster_homo HOMO cluster_lumo LUMO cluster_molecule This compound homo_desc Electron-rich regions (Potential for donation) mol Molecular Scaffold homo_desc->mol Localization on Thiazole Ring & Methoxy Group lumo_desc Electron-deficient regions (Potential for acceptance) lumo_desc->mol Localization on Thiazole Ring

Caption: Relationship between HOMO/LUMO and molecular regions.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). These maps can predict sites for hydrogen bonding and other non-covalent interactions that are critical for drug-receptor binding.

Spectroscopic Signatures: A Bridge Between Theory and Experiment

The frequency calculations not only confirm the nature of the optimized geometry but also provide theoretical vibrational spectra (Infrared and Raman). These predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Conclusion: From Quantum Mechanics to Rational Drug Design

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical characterization of this compound. By employing DFT calculations, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it has profound practical implications for drug development. Understanding the molecular landscape of a compound like this compound at the quantum level enables a more rational approach to lead optimization, prediction of metabolic fate, and the design of molecules with improved efficacy and safety profiles. The integration of these computational techniques into the early stages of drug discovery is no longer a niche specialty but a cornerstone of modern pharmaceutical research.

References

An In-depth Technical Guide to the Solubility of 5-Methoxy-2-methylthiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Methoxy-2-methylthiazole (CAS No: 38205-64-0), a heterocyclic compound of interest in chemical and pharmaceutical research. While specific experimental solubility data for this compound in a broad range of organic solvents is not extensively documented in public literature, this guide synthesizes theoretical principles with established, field-proven experimental protocols. We present a predictive analysis of its solubility based on molecular structure, followed by detailed, step-by-step methodologies for robust experimental determination using the gold-standard shake-flask method. Furthermore, we outline reliable analytical techniques for the accurate quantification of the dissolved solute. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to systematically approach the solubility characterization of this compound.

Introduction to this compound

This compound is a substituted thiazole, a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules.[2][3] The specific substitutions of a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position define the physicochemical properties of the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource
CAS Number 38205-64-0[4]
Molecular Formula C₅H₇NOS[4]
Molecular Weight 129.18 g/mol [4]
Appearance Amber liquid[4]
Predicted Water Solubility 3.17 g/L (or 3170 mg/L)[1]
Predicted logP 1.18[1]
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)[1]
Hydrogen Bond Donors 0[1]

Understanding the solubility of this molecule is essential for selecting appropriate solvents for reaction chemistry, designing effective crystallization and purification procedures, and preparing stock solutions for biological screening and formulation development.

Theoretical Principles and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules.

Molecular Structure Analysis
  • Polarity : The this compound molecule possesses moderate polarity. The heteroatoms (N, S, O) introduce polar character, while the methyl group and the hydrocarbon backbone of the ring contribute to its nonpolar nature. The predicted octanol-water partition coefficient (logP) of 1.18 suggests a slight preference for lipophilic environments but indicates significant solubility in a range of polar organic solvents.[1]

  • Hydrogen Bonding : The molecule has no hydrogen bond donors. However, the nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.[1] This capability allows it to interact favorably with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

Predicted Solubility in Organic Solvents

Based on these structural features, a qualitative prediction of solubility in common organic solvents can be made. These predictions serve as a valuable starting point for experimental design.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThese solvents are polar and can act as hydrogen bond donors, interacting strongly with the nitrogen and oxygen atoms of the solute.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMSO, THFHigh to MediumThese solvents are polar and can engage in dipole-dipole interactions. Solvents like DMSO are excellent universal solvents. Solubility will depend on the specific polarity match.
Nonpolar Hexane, TolueneMedium to LowThe molecule has some nonpolar character, but the polar functional groups will limit solubility in highly nonpolar solvents. Toluene may be a better solvent than hexane due to potential π-π stacking interactions.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a good polarity match for moderately polar organic compounds and are often excellent solvents for heterocyclic systems.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is the most reliable and widely accepted technique for this purpose.[5][6]

The Equilibrium Shake-Flask Method

Principle: An excess amount of the solid or liquid solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute, forming a saturated solution. The concentration of the solute in the clear, saturated solution is then determined analytically.[6][7]

Experimental Protocol:

  • Preparation: Add an excess amount of this compound (e.g., approximately 50-100 mg, accurately weighed) to a series of 4 mL glass vials.

    • Causality Note: Using a significant excess of the solute is critical to ensure that the solution becomes saturated and that a solid/liquid phase remains in equilibrium with the liquid phase.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a selected organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Hexane).

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours.[5]

    • Causality Note: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium. Preliminary time-point studies can be conducted (e.g., at 12, 24, 48, and 72 hours) to confirm that the measured concentration does not change over time, thus validating the chosen equilibration period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solute to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial.

    • Causality Note: Filtration is a crucial step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent analyte adsorption.

  • Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, as described in Section 4.0.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solute into vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vial & agitate at constant T (24-48 hours) prep2->equil1 sep1 Settle undissolved solute (≥ 2 hours) equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Analyze filtrate concentration (e.g., by HPLC-UV) sep2->quant1 quant2 Calculate Solubility (mg/mL or mol/L) quant1->quant2 caption Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Quantification of Dissolved Solute

The choice of analytical method for determining the solute concentration is dependent on the compound's properties, the solvent, and the required accuracy. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly recommended, robust, and specific method.[8][9]

HPLC-UV Method Protocol
  • Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v). Addition of 0.1% formic acid can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound (e.g., from 200-400 nm). This will likely be in the UV range.

    • Injection Volume: 10 µL.

  • Standard Preparation (Calibration Curve):

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase by accurately weighing the compound.

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

  • Sample Preparation:

    • Take the filtered saturated solution (from step 3.1.5) and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. A series of dilutions (e.g., 10-fold, 100-fold, 1000-fold) may be necessary.

  • Analysis and Calculation:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.995.

    • Inject the diluted sample(s).

    • Determine the concentration of the diluted sample using the calibration curve equation.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

Analytical Workflow Diagram

G cluster_standards 1. Calibration Standards cluster_sample 2. Sample Preparation cluster_analysis 3. HPLC Analysis cluster_calc 4. Calculation std1 Prepare Stock Solution (1 mg/mL) std2 Create Serial Dilutions (5-7 standards) std1->std2 ana1 Inject Standards & Build Calibration Curve (r² > 0.995) std2->ana1 samp1 Take filtered supernatant samp2 Dilute into linear range of calibration curve samp1->samp2 ana2 Inject Diluted Sample samp2->ana2 ana1->ana2 calc1 Determine Sample Conc. from Curve ana2->calc1 calc2 Solubility = Conc. x Dilution Factor calc1->calc2 caption Workflow for Quantification of Solute by HPLC-UV.

Caption: Workflow for Quantification of Solute by HPLC-UV.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table. It is best practice to report solubility in multiple units, such as mg/mL and mol/L, and to report the average and standard deviation of at least three replicate measurements.

Table 3: Template for Reporting Experimental Solubility Data (at 25 °C)

SolventSolubility (mg/mL) ± SDSolubility (mol/L) ± SDSolvent Class
MethanolExperimental ValueCalculated ValuePolar Protic
EthanolExperimental ValueCalculated ValuePolar Protic
AcetonitrileExperimental ValueCalculated ValuePolar Aprotic
AcetoneExperimental ValueCalculated ValuePolar Aprotic
Ethyl AcetateExperimental ValueCalculated ValuePolar Aprotic
DichloromethaneExperimental ValueCalculated ValueChlorinated
TolueneExperimental ValueCalculated ValueNonpolar
n-HexaneExperimental ValueCalculated ValueNonpolar

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular properties with a rigorous experimental protocol based on the shake-flask method and HPLC-UV quantification, researchers can generate reliable and accurate solubility data. This information is invaluable for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating research and development timelines for projects involving this important heterocyclic compound.

References

A Technical Guide to the Discovery and Isolation of 5-Methoxy-2-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a fundamental scaffold in medicinal chemistry, integral to a wide array of biologically active compounds. Among these, 5-methoxy-2-methylthiazole derivatives have emerged as a significant area of interest due to their potential therapeutic applications. This guide provides a comprehensive technical overview of the discovery, synthesis, and isolation of these derivatives. It delves into the strategic rationale behind synthetic methodologies, presents detailed experimental protocols, and outlines robust analytical techniques for characterization, serving as an in-depth resource for professionals in drug discovery and development.

The Significance of the Thiazole Moiety in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in drug design.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The aromatic nature of the thiazole ring, along with its ability to engage in various non-covalent interactions, makes it an attractive scaffold for modulating biological targets.[1][6] The presence of a methoxy group at the 5-position and a methyl group at the 2-position, as seen in this compound, can significantly influence the molecule's physicochemical properties and biological activity.[7][8] The methoxy group, for instance, can act as a hydrogen bond acceptor and influence metabolic pathways.[7]

Synthetic Strategies for this compound Derivatives

The construction of the this compound core is predominantly achieved through well-established synthetic routes, with the Hantzsch thiazole synthesis being a cornerstone method.[3][9][10] The selection of a specific synthetic pathway is often dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

First described by Arthur Hantzsch in 1887, this method involves the condensation reaction between a thioamide and an α-haloketone to form the thiazole ring.[3][10] This approach is favored for its simplicity and generally high yields.[3][9][11]

The synthesis of a this compound derivative can be initiated from thioacetamide and a suitable α-halocarbonyl compound. The reaction proceeds through a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]

Experimental Protocol: Hantzsch Synthesis of a this compound Precursor

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add the α-haloketone (e.g., a derivative of 3-bromo-2-oxopropanal dimethyl acetal) (1.0-1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Isolation: The crude product is often precipitated by adding water or a non-polar solvent and collected by filtration.[9]

  • Purification: Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[12][13]

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Stoichiometry: A slight excess of the α-haloketone can be used to ensure the complete consumption of the thioamide.

  • Monitoring: TLC is a critical tool for tracking the consumption of starting materials and the formation of the product, allowing for optimal reaction timing.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Thioamide Thioamide Reaction Condensation & Cyclization Thioamide->Reaction AlphaHalo α-Haloketone AlphaHalo->Reaction Thiazole Thiazole Derivative Reaction->Thiazole

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Isolation and Purification Techniques

Obtaining a highly pure this compound derivative is crucial for accurate biological evaluation. The choice of purification method is dependent on the compound's physical properties.

Column Chromatography

Column chromatography is a standard and effective method for purifying organic compounds. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase.

Protocol for Column Chromatography Purification:

  • Column Preparation: A glass column is slurry-packed with silica gel in a non-polar solvent like hexane.

  • Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.

  • Elution: A solvent system with gradually increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to elute the compounds.

  • Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified compound.

Table 1: Common Solvent Systems for Chromatography of Thiazole Derivatives

Compound PolarityTypical Eluent System (v/v)
Low to MediumHexane / Ethyl Acetate
Medium to HighDichloromethane / Methanol
HighEthyl Acetate / Methanol
Recrystallization

For solid compounds, recrystallization is a powerful purification technique that relies on differences in solubility between the desired compound and impurities.

Protocol for Recrystallization:

  • Solvent Selection: An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.

  • Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly, promoting the formation of pure crystals.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[12]

Analytical Characterization

The identity and purity of the synthesized this compound derivatives must be rigorously confirmed through a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation, providing detailed information about the chemical environment of the hydrogen and carbon atoms.[1]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used to determine the purity of the final compound.

  • Gas Chromatography (GC): For volatile derivatives, GC can be employed for purity analysis.

Table 2: Representative Analytical Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃) Signals corresponding to methyl protons, methoxy protons, and the thiazole ring proton.
¹³C NMR (CDCl₃) Resonances for the methyl carbon, methoxy carbon, and the carbons of the thiazole ring.
HRMS (ESI+) [M+H]⁺ peak corresponding to the calculated exact mass of the protonated molecule.
Purity (HPLC) Typically >95% for use in biological assays.

Diagram: Analytical Workflow for Compound Characterization

Analytical_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output Purified_Compound Purified Compound Spectroscopy Spectroscopy (NMR, MS, IR) Purified_Compound->Spectroscopy Chromatography Chromatography (HPLC, GC) Purified_Compound->Chromatography Confirmation Structure & Purity Confirmed Spectroscopy->Confirmation Chromatography->Confirmation

Caption: A standard workflow for the analytical characterization of synthesized compounds.

Conclusion

The synthesis and purification of this compound derivatives are critical processes in the journey of drug discovery. A sound understanding of synthetic methodologies, particularly the robust Hantzsch synthesis, combined with meticulous purification and comprehensive analytical characterization, is essential for advancing these promising compounds from the laboratory to potential clinical applications. This guide provides a foundational framework of expertise and established protocols to support researchers in this endeavor.

References

A Senior Application Scientist's Guide to the Biological Screening of Novel 5-Methoxy-2-methylthiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Focused Thiazole Screening Campaign

The thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" present in numerous FDA-approved drugs, including the anticancer agent Dabrafenib and the anti-HIV drug Ritonavir.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile framework for designing molecules with a vast spectrum of biological activities, from antimicrobial to anti-inflammatory and anticancer.[2][3]

Our focus narrows to the specific substitution pattern of 5-methoxy-2-methylthiazole . This choice is not arbitrary; it is a hypothesis-driven approach grounded in established structure-activity relationships (SAR).

  • The 2-methyl group can influence the electronic properties and steric profile of the thiazole ring, potentially enhancing binding affinity to target proteins.[4]

  • The 5-methoxy group , an electron-donating substituent, can significantly alter the molecule's polarity, metabolic stability, and hydrogen-bonding capacity.[5] In various heterocyclic compounds, the presence of a methoxy group has been linked to potent antimicrobial and anticancer activities.[5]

This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of a library of novel this compound analogs. It is structured as a multi-tiered screening cascade, designed to efficiently identify and characterize promising lead compounds while minimizing resource expenditure. We will move from broad, high-throughput primary screens to increasingly specific secondary and mechanistic assays, integrating computational predictions to build a holistic profile of each candidate molecule.

Tier 1: Primary Screening – Casting a Wide Net for Bioactivity

The initial goal is to rapidly assess the entire compound library for any signs of biological activity. We employ two parallel, robust, and cost-effective assays: a general cytotoxicity screen against a representative cancer cell line and a broad-spectrum antimicrobial screen. This dual approach allows us to identify compounds with potential as either anticancer or antimicrobial agents from a single initial pass.

Experimental Workflow: Tier 1 Screening

G cluster_0 Library of this compound Analogs cluster_1 Parallel Primary Screens cluster_2 Data Analysis & Hit Identification Compound_Library Compound Library (in DMSO) Cytotoxicity Cytotoxicity Screen (e.g., MCF-7 Cancer Cell Line) Compound_Library->Cytotoxicity Test at single high concentration (e.g., 10-50 µM) Antimicrobial Antimicrobial Screen (Gram+/Gram- Bacteria) Compound_Library->Antimicrobial Test across serial dilutions Data_Analysis Calculate IC50 (Cytotoxicity) Calculate MIC (Antimicrobial) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Hit_Selection Identify 'Hits' (Compounds meeting potency criteria) Data_Analysis->Hit_Selection Tier2 Tier 2: Hit Confirmation Hit_Selection->Tier2 Advance Hits to Tier 2 G cluster_0 Hit Validation cluster_1 Selectivity & Liability Assessment cluster_2 Lead Prioritization Primary_Hit Primary Hit from Tier 1 Resynthesis Resynthesis & Purity Check Primary_Hit->Resynthesis Dose_Response Dose-Response Curve (IC50 / MIC Confirmation) Resynthesis->Dose_Response Secondary_Assay Secondary Assay (e.g., LDH Cytotoxicity) Dose_Response->Secondary_Assay Confirmed Hit Counter_Screen Counter-Screening (Normal Cell Line) Secondary_Assay->Counter_Screen Selectivity_Index Calculate Selectivity Index (SI) Counter_Screen->Selectivity_Index ADMET In Silico ADMET Prediction Selectivity_Index->ADMET Favorable SI Prioritized_Lead Prioritized Lead Compound ADMET->Prioritized_Lead G cluster_0 Antimicrobial MoA cluster_1 Anticancer MoA CellWall Inhibition of Cell Wall Synthesis DnaGyrase Inhibition of DNA Gyrase/Topoisomerase ProteinSynth Inhibition of Protein Synthesis Kinase Kinase Inhibition (e.g., VEGFR, EGFR) Apoptosis Induction of Apoptosis (Caspase Activation) CellCycle Cell Cycle Arrest (e.g., at G2/M phase) Thiazole This compound Analog Thiazole->CellWall Thiazole->DnaGyrase Thiazole->ProteinSynth Thiazole->Kinase Thiazole->Apoptosis Thiazole->CellCycle

References

Methodological & Application

Synthetic Routes to 5-Methoxy-2-methylthiazole Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-methoxy-2-methylthiazole and its derivatives, compounds of significant interest in medicinal chemistry. The primary focus is on the well-established Hantzsch thiazole synthesis, with a detailed, step-by-step protocol for the synthesis of the target compound from key starting materials: thioacetamide and 2-bromo-1,1-dimethoxyethane. This document elucidates the mechanistic underpinnings of the reaction, offers practical insights for experimental execution, and includes protocols for the purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for accessing this important heterocyclic scaffold.

Introduction

Thiazole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds.[1][2] The thiazole ring is a key pharmacophore found in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2][3] The substitution pattern on the thiazole ring plays a crucial role in modulating the pharmacological activity of these molecules.[2][3][4] Specifically, the presence of a methoxy group can significantly influence a compound's biological efficacy, as seen in various therapeutic agents.[3] The this compound scaffold, in particular, represents a valuable building block for the synthesis of novel drug candidates. This guide provides a detailed examination of a primary synthetic route to this important molecule.

Featured Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classical and highly reliable method for the formation of the thiazole ring.[5] This reaction involves the condensation of an α-haloketone or its equivalent with a thioamide.[1][5][6] The versatility and typically high yields of the Hantzsch synthesis make it a preferred method for accessing a wide range of substituted thiazoles.[6]

In this guide, we focus on a specific application of the Hantzsch synthesis to prepare this compound. The synthesis proceeds in two main stages:

  • Formation of the Thiazole Ring: Reaction of thioacetamide with 2-bromo-1,1-dimethoxyethane. 2-Bromo-1,1-dimethoxyethane serves as a protected form of bromoacetaldehyde, a versatile bifunctional molecule used in organic synthesis.[7][8]

  • Aromatization and Deprotection: An acid-catalyzed dehydration and elimination of methanol to yield the final aromatic product.

Below is a diagram illustrating the overall synthetic workflow.

Synthetic Workflow for this compound cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Aromatization & Purification Start Starting Materials: - Thioacetamide - 2-Bromo-1,1-dimethoxyethane Reaction Reaction in Ethanol Start->Reaction Combine Heating Heating under Reflux Reaction->Heating Intermediate Formation of Hydroxythiazoline Intermediate Heating->Intermediate Acidification Acid-catalyzed Dehydration Intermediate->Acidification Proceed to Workup Aqueous Workup and Extraction Acidification->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles
2-Bromo-1,1-dimethoxyethane7252-83-7169.02 g/mol 10.0 g59.1 mmol
Thioacetamide62-55-575.13 g/mol 4.44 g59.1 mmol
Ethanol (anhydrous)64-17-546.07 g/mol 100 mL-
Hydrochloric Acid (conc.)7647-01-036.46 g/mol 5 mL-
Sodium Bicarbonate (sat. aq.)144-55-884.01 g/mol As needed-
Dichloromethane75-09-284.93 g/mol As needed-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-
Silica Gel (230-400 mesh)7631-86-9-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (4.44 g, 59.1 mmol) in anhydrous ethanol (100 mL).

  • Addition of Alkyl Halide: To the stirred solution, add 2-bromo-1,1-dimethoxyethane (10.0 g, 59.1 mmol).[9][10]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Acid-Catalyzed Aromatization: After the initial reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (5 mL) to the flask.

  • Second Reflux: Heat the mixture to reflux again for an additional 1-2 hours to facilitate the dehydration of the intermediate and formation of the aromatic thiazole ring.

  • Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 200 mL of water.

  • Neutralization and Extraction: Carefully neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization
  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism and Rationale

The Hantzsch synthesis of this compound proceeds through a well-established mechanism. The key steps are outlined below:

Hantzsch_Mechanism Thioacetamide Thioacetamide Thioimidate Thioimidate Intermediate Thioacetamide->Thioimidate SN2 Attack Bromoacetal 2-Bromo-1,1-dimethoxyethane Bromoacetal->Thioimidate Cyclization Intramolecular Cyclization Thioimidate->Cyclization Tautomerization & Nucleophilic Attack Hydroxythiazoline Hydroxythiazoline Intermediate Cyclization->Hydroxythiazoline Proton Transfer Product This compound Hydroxythiazoline->Product Acid-catalyzed Dehydration

Caption: Mechanism of Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of thioacetamide, being a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in 2-bromo-1,1-dimethoxyethane in an SN2 fashion.[6]

  • Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon (of the deprotected acetal), leading to the formation of a five-membered ring.

  • Dehydration: Under acidic conditions, the hydroxyl group of the cyclized intermediate is protonated, followed by the elimination of a water molecule to yield the aromatic thiazole ring.

Troubleshooting and Safety Considerations

  • Safety: 2-Bromo-1,1-dimethoxyethane is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9] Thioacetamide is a suspected carcinogen. All manipulations should be performed with care.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The final product may require careful purification by column chromatography to remove any unreacted starting materials or byproducts.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient method for the preparation of this compound. The protocol detailed in this guide is robust and can be adapted for the synthesis of a variety of other thiazole derivatives. The resulting compounds serve as valuable intermediates for the development of novel therapeutic agents.

References

Application Notes & Protocols: 5-Methoxy-2-methylthiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a "privileged scaffold" found in natural products like Vitamin B1 (Thiamine) and in a wide array of synthetic pharmaceuticals with applications as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3][4] The aromatic nature and multiple reactive sites of the thiazole ring allow for extensive functionalization, making its derivatives highly sought after in drug discovery campaigns.[2]

Among the vast family of thiazole derivatives, 5-Methoxy-2-methylthiazole emerges as a particularly valuable building block. Its structure combines three key features that can be strategically exploited in synthesis:

  • An electron-rich C4 position , activated by the C5-methoxy group, making it susceptible to electrophilic substitution.

  • Acidic protons on the C2-methyl group , which can be readily removed by a strong base to generate a nucleophilic species.[4]

  • A methoxy group that can influence the pharmacokinetic properties of a final compound and may participate in key binding interactions with biological targets.[2]

This guide provides an in-depth look at the reactivity of this compound, complete with detailed protocols for its strategic functionalization, empowering researchers to leverage this versatile scaffold in the synthesis of complex molecules and novel drug candidates.

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 38205-64-0[5]
Molecular Formula C₅H₇NOS[5]
Molecular Weight 129.18 g/mol [5]
Appearance Liquid (Typical)
Specific Gravity 1.146 - 1.154 @ 25°C[6]
Refractive Index 1.515 - 1.520 @ 20°C[6]
Flash Point 63.89 °C (147.00 °F)[6]

Key Synthetic Transformations & Protocols

The unique electronic and structural features of this compound allow for selective modifications at two primary sites: the C2-methyl group and the C4-position of the thiazole ring.

C2-Methyl Group Functionalization via Deprotonation-Alkylation

The most powerful and widely used transformation involving 2-methylthiazoles is the deprotonation of the methyl group to form a potent carbon nucleophile. The adjacent nitrogen atom stabilizes the resulting anion, facilitating its formation and subsequent reaction with a wide range of electrophiles.

The process involves the treatment of this compound with a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. This generates a lithiated thiazole intermediate. This intermediate is highly reactive and will readily attack electrophilic species, forming a new carbon-carbon bond and extending the side chain at the C2 position.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential for preventing side reactions. Organolithium reagents are highly reactive and can potentially react with the thiazole ring itself or undergo decomposition at higher temperatures. Using a dry ice/acetone bath maintains the stability of the lithiated intermediate.

  • Anhydrous Conditions: Organolithium reagents react violently with water. All glassware must be oven- or flame-dried, and all solvents and reagents must be strictly anhydrous to prevent quenching of the base and the lithiated intermediate.

  • Inert Atmosphere (N₂ or Ar): Prevents the reaction of the highly reactive organolithium species with oxygen and moisture from the air.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Syringes B Add this compound & Anhydrous THF A->B C Cool to -78 °C B->C D Slowly Add n-BuLi (Deprotonation) C->D E Stir for 30-60 min D->E F Add Electrophile (e.g., Aldehyde) (Quench) E->F G Quench with Sat. NH₄Cl (aq) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Workflow for C2-alkylation of this compound.

Detailed Protocol: Synthesis of 1-(5-Methoxythiazol-2-yl)-1-phenylethanol

This protocol details the reaction of the lithiated this compound with benzaldehyde as a representative electrophile.

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
This compound129.18646 mg5.0
Anhydrous Tetrahydrofuran (THF)-25 mL-
n-Butyllithium (n-BuLi)-2.2 mL (2.5 M in hexanes)5.5
Benzaldehyde106.12531 mg (0.51 mL)5.0
Saturated aq. NH₄Cl-20 mL-
Ethyl Acetate-3 x 20 mL-
Brine-20 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • Preparation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (646 mg, 5.0 mmol).

    • Add anhydrous THF (25 mL) via syringe under an inert atmosphere of nitrogen.

    • Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes.

  • Deprotonation:

    • Slowly add n-BuLi (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. The formation of the lithium salt may cause a color change.

    • Stir the reaction mixture at -78 °C for 45 minutes.

  • Electrophilic Quench:

    • In a single portion, add freshly distilled benzaldehyde (0.51 mL, 5.0 mmol, 1.0 eq) via syringe.

    • Continue stirring the reaction at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 1-(5-Methoxythiazol-2-yl)-1-phenylethanol.

Self-Validation: The success of the protocol can be validated at each stage. A successful deprotonation/quench can be confirmed by TLC, showing the consumption of the starting material and the appearance of a new, more polar product spot. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Electrophilic Aromatic Substitution at the C4-Position

The electron-donating methoxy group at the C5 position strongly activates the C4 position towards electrophilic attack. This provides a complementary method for functionalizing the thiazole ring.

Caption: Key reactive sites on this compound.

While specific literature protocols for this exact substrate are sparse, the principles of electrophilic aromatic substitution on activated heterocycles are well-established.

  • Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar solvent like DMF or acetonitrile would be expected to selectively install a halogen at the C4 position. This halogen can then serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), dramatically increasing the synthetic utility of the scaffold.

  • Nitration: Careful nitration using standard conditions (e.g., HNO₃/H₂SO₄) could introduce a nitro group at C4. The nitro group can then be reduced to an amine, providing a vector for amide bond formation or other functionalizations.

Note to Researchers: When developing protocols for these reactions, careful optimization of conditions (temperature, solvent, stoichiometry) is crucial to ensure high selectivity for the C4 position and to avoid potential side reactions or degradation of the thiazole ring.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its dual reactivity allows for selective functionalization at either the C2-methyl group via deprotonation or the C4-position via electrophilic substitution. The protocols and rationale presented here provide a solid foundation for researchers in drug discovery and chemical synthesis to incorporate this valuable scaffold into their programs, facilitating the creation of novel and complex molecular architectures with significant therapeutic potential.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Methoxy-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Methoxy-2-methylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs, including the anti-cancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal building block for designing targeted, biologically active molecules.[2][3] The specific substitution pattern of this compound presents a molecule of significant interest. The electron-donating methoxy group at the C5 position and the methyl group at the C2 position modulate the electronic character of the ring, influencing its reactivity and interaction with biological targets.

Cross-coupling reactions are paramount for the functionalization of such heterocyclic systems, enabling the precise installation of aryl, vinyl, alkyl, and alkynyl groups. These reactions, predominantly catalyzed by palladium complexes, are indispensable tools for building molecular complexity and generating libraries of novel compounds for drug discovery and materials development.[4][5]

This guide provides an in-depth analysis and detailed protocols for the most effective palladium-catalyzed cross-coupling strategies involving the this compound core. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.

Foundational Principles: Reactivity of the Thiazole Ring

Understanding the inherent reactivity of the this compound ring is critical for successful cross-coupling. The thiazole nucleus is electron-rich, but the electronegativity of the nitrogen and sulfur atoms creates distinct sites of reactivity.

  • C-H Activation: The C-H bonds on the thiazole ring have different acidities. The proton at the C5 position is generally the most acidic and thus the most susceptible to deprotonation or concerted metalation-deprotonation events, making it a prime target for direct C-H functionalization.[6] However, in our subject molecule, the C5 position is occupied by a methoxy group. This leaves the C4 position as the primary site for C-H activation or for the installation of a leaving group (e.g., Br, I) for traditional cross-coupling.

  • Catalyst Interaction: The thiazole nitrogen can act as a ligand, coordinating to the palladium center. This can be a double-edged sword. While it can facilitate the crucial oxidative addition step by pre-concentrating the catalyst near the reaction site, it can also lead to catalyst inhibition if the binding is too strong.[7] Ligand choice is therefore critical to modulate this interaction and maintain catalytic activity.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful, sustainable alternative to traditional cross-coupling methods that require pre-functionalized organometallic reagents.[6] This approach directly couples a C-H bond of the thiazole with an aryl halide, generating minimal waste. For this compound, the C4-H bond is the target.

Mechanism Overview

The reaction is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway or through oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation at the thiazole C4 position. A base is crucial for regenerating the active catalyst.

Experimental Protocol: Direct Arylation of this compound with Aryl Bromides

This protocol is adapted from highly efficient ligand-free methods developed for other thiazole derivatives.[6]

Reagents & Equipment:

  • This compound

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Acetate (KOAc) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Schlenk tube or microwave vial, magnetic stirrer, heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the aryl bromide (1.2 eq), Palladium(II) Acetate (0.01 eq, 1 mol%), and Potassium Acetate (2.0 eq).

  • Add anhydrous, degassed DMAc (to achieve a concentration of ~0.2 M).

  • Seal the tube and heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium black.

  • Wash the organic phase with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary & Optimization
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂Highly effective and does not require a ligand, reducing cost.[6]
Catalyst Loading 0.1 - 1 mol%Low catalyst loadings are often sufficient. Higher loadings can lead to inactive "palladium black" formation.[6]
Base KOAc, K₂CO₃, Cs₂CO₃The choice of base can be critical and may require screening. KOAc is a good starting point.
Solvent DMAc, DMFHigh-boiling polar aprotic solvents are typically required for C-H activation.
Temperature 130 - 150 °CHigh temperatures are necessary to facilitate the C-H activation step.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the requisite boronic acid reagents.[4][5] This reaction requires a halogenated precursor, 4-Bromo-5-methoxy-2-methylthiazole , which serves as the electrophilic partner.

Catalytic Cycle Visualization

The general mechanism for palladium-catalyzed cross-coupling reactions like Suzuki and Stille is illustrated below. It involves the oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron or organotin reagent, and reductive elimination to form the product and regenerate the catalyst.[8][9]

Suzuki_Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Thiazole-Br) pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²-B(OH)₂ (Suzuki) or R²-Sn(Bu)₃ (Stille) coupled_pd R¹-Pd(II)L₂-R² transmetal->coupled_pd red_elim Reductive Elimination coupled_pd->red_elim R¹-R² (Product) red_elim->pd0 cycle_label Pd(0) / Pd(II) Catalytic Cycle

Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Experimental Protocol: Suzuki Coupling of 4-Bromo-5-methoxy-2-methylthiazole

Reagents & Equipment:

  • 4-Bromo-5-methoxy-2-methylthiazole

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • In a round-bottom flask, combine 4-Bromo-5-methoxy-2-methylthiazole (1.0 eq), the arylboronic acid (1.5 eq), and Potassium Carbonate (2.5 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary & Optimization
ParameterRecommended ConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust, commercially available catalysts suitable for a wide range of substrates.[10]
Ligand dppf (in Pd(dppf)Cl₂)For challenging couplings, more advanced ligands like SPhos or XPhos may improve yields.
Base K₂CO₃, K₃PO₄, Na₂CO₃An inorganic base is essential for the transmetalation step.[10] K₂CO₃ is a reliable choice.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common and highly effective.
Temperature 80 - 110 °CSufficient to drive the reaction without causing significant decomposition.

Other Key Cross-Coupling Methodologies

While Direct Arylation and Suzuki coupling are often the primary choices, other classic reactions offer unique advantages for introducing specific functionalities. The protocols follow similar principles of inert atmosphere, catalyst, and solvent selection, but differ in the coupling partner.

A. Stille Coupling

The Stille reaction couples the organohalide with an organotin reagent (R-SnBu₃).[9][11]

  • Advantage: Organostannanes are often tolerant of a wide variety of functional groups and are stable to air and moisture. The reaction conditions can be very mild.[12]

  • Disadvantage: The high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.

  • Typical Conditions: Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (e.g., PPh₃, AsPh₃) in a solvent like THF or Dioxane.

B. Heck Reaction

The Heck reaction forms a C-C bond between the thiazole halide and an alkene.[13][14]

  • Advantage: Excellent for synthesizing substituted alkenes with high stereoselectivity (typically trans).[14]

  • Disadvantage: Can be sensitive to steric hindrance and electronic effects on the alkene.

  • Typical Conditions: Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tol)₃), a base like Triethylamine (Et₃N) or NaOAc, in a polar aprotic solvent (DMF, NMP).[15]

C. Sonogashira Coupling

The Sonogashira reaction couples the thiazole halide with a terminal alkyne.[16][17]

  • Advantage: The premier method for installing an alkyne functionality, creating a linear C-C triple bond.

  • Disadvantage: The classic protocol requires a copper(I) co-catalyst (e.g., CuI), which can lead to undesired alkyne homocoupling (Glaser coupling).

  • Typical Conditions: A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst (CuI), and an amine base (e.g., Et₃N, DIPEA) in a solvent like THF or DMF. Copper-free variations have also been developed.[18]

General Experimental Workflow & Troubleshooting

A successful cross-coupling experiment relies on a systematic workflow from setup to analysis.

Standard Laboratory Workflow Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis reagents Weigh Reagents (Thiazole, Partner, Base) setup Assemble Under Inert Gas (Ar or N₂) reagents->setup glassware Dry Glassware (Oven or Flame-dry) glassware->setup solvents Degas Solvents (Sparging or Freeze-Pump-Thaw) add_solvent Add Solvent via Syringe solvents->add_solvent add_catalyst Add Catalyst/Ligand setup->add_catalyst add_catalyst->add_solvent heat Heat to Target Temp with Stirring add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for a laboratory cross-coupling experiment.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents; Wrong base/solvent combination.Use a fresh bottle of catalyst or a different precatalyst. Ensure solvents are anhydrous and degassed. Screen different bases and solvents. Increase temperature in 10 °C increments.
Side Product: Dehalogenation The base is too strong or the temperature is too high; Presence of water.Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃). Ensure strictly anhydrous conditions. Use a more active catalyst/ligand system to promote coupling over decomposition.
Side Product: Homocoupling Oxygen contamination (especially for Suzuki and Sonogashira); Catalyst decomposition.Ensure the system is thoroughly degassed and maintained under a positive pressure of inert gas. Lower the reaction temperature.
Difficulty in Purification Residual catalyst or byproducts (e.g., tin salts in Stille).For palladium, filter through celite or silica. For tin byproducts, an aqueous KF or NH₄F wash can help precipitate tin salts. Optimize chromatography conditions.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of novel chemical entities. Modern palladium-catalyzed cross-coupling reactions provide a robust and versatile toolkit for its elaboration. While the Suzuki-Miyaura coupling remains a highly reliable and practical choice, the advent of direct C-H arylation offers a more atom-economical and streamlined path to biaryl structures. The choice of methodology ultimately depends on the desired target structure, the availability of starting materials, and tolerance for specific reagents. By understanding the core principles behind each reaction and adhering to meticulous experimental technique, researchers can effectively leverage these powerful transformations to accelerate their discovery programs.

References

Application Notes and Protocols: 5-Methoxy-2-methylthiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a valuable pharmacophore. Thiazole moieties are present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and in numerous approved drugs, including the anti-HIV agent Ritonavir and the anti-cancer drug Tiazofurin.[1] The versatility of the thiazole scaffold allows for its incorporation into molecules targeting a broad spectrum of diseases, from infectious agents to chronic inflammatory conditions and cancer.[2] This guide focuses on a specific, yet highly promising, derivative: 5-Methoxy-2-methylthiazole . We will explore its synthetic utility and potential applications in the design and development of novel therapeutic agents.

Introduction to this compound: A Bioactive Building Block

This compound (C₅H₇NOS) is a small heterocyclic compound characterized by a thiazole ring substituted with a methyl group at the 2-position and a methoxy group at the 5-position.[3] While its primary documented commercial use is as a flavoring agent, its structural features suggest significant potential as a scaffold in medicinal chemistry.[3][4] The 2-methyl group can influence the molecule's steric interactions and metabolic stability, while the 5-methoxy group, an electron-donating substituent, can modulate the electronic character of the thiazole ring and participate in crucial hydrogen bond interactions with biological targets.[2][5] The presence of a methoxy group has been linked to enhanced biological activity in numerous thiazole-containing compounds.[5]

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₅H₇NOS[3]
Molecular Weight129.18 g/mol [3]
IUPAC Name5-methoxy-2-methyl-1,3-thiazole[3]
CAS Number38205-64-0[3]

Synthetic Pathways and Considerations

Protocol 2.1: Proposed Synthesis of this compound via a Modified Hantzsch Synthesis

This protocol outlines a plausible synthetic route. The key starting materials would be a thioamide (thioacetamide) and an α-halocarbonyl compound bearing a methoxy group.

Reaction Scheme:

Hantzsch_Synthesis thioacetamide Thioacetamide reaction + thioacetamide->reaction haloketone α-Halo-α-methoxyacetone (hypothetical intermediate) haloketone->reaction product This compound reaction_arrow Cyclocondensation reaction->reaction_arrow reaction_arrow->product caption Proposed Hantzsch synthesis of this compound.

Caption: Proposed Hantzsch synthesis of this compound.

Step-by-Step Protocol:

  • Preparation of the α-halocarbonyl intermediate: The synthesis of the requisite α-halo-α-methoxyacetone is a critical and non-trivial step. This could potentially be achieved through the halogenation of methoxyacetone. Careful control of reaction conditions would be necessary to achieve the desired regioselectivity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of the α-halocarbonyl: To the stirred solution of thioacetamide, add the α-halo-α-methoxyacetone (1.0 equivalent) dropwise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a mild base, such as sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction.

  • Reflux: Heating is typically required to provide the activation energy for the cyclocondensation reaction.

  • Base Neutralization: The reaction can generate acidic byproducts, which are neutralized to prevent unwanted side reactions and to facilitate product extraction.

  • Purification: Column chromatography is a standard and effective method for purifying small organic molecules like the target compound.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The true potential of this compound lies in its use as a versatile building block for the synthesis of more complex, biologically active molecules. Its functional groups offer several handles for chemical modification.

As a Core for Enzyme Inhibitors

The thiazole ring is a common feature in many enzyme inhibitors. Derivatives of this compound could be designed to target a variety of enzymes implicated in disease.

Example Application: Development of Cyclooxygenase (COX) Inhibitors

Derivatives of methylthiazole have been investigated as selective COX-1 inhibitors, which are of interest for their anti-inflammatory and potential anticancer properties.[1][6]

Workflow for Developing this compound-based COX Inhibitors:

COX_Inhibitor_Workflow start This compound Scaffold synthesis Synthetic Modification (e.g., addition of side chains at C4) start->synthesis library Library of Derivatives synthesis->library screening In Vitro COX-1/COX-2 Enzyme Assays library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo caption Workflow for developing COX inhibitors.

Caption: Workflow for developing COX inhibitors.

Protocol 3.1.1: Synthesis of N-Aryl-5-methoxy-2-methylthiazole-4-carboxamides

This protocol describes a general method for synthesizing a library of derivatives for screening as potential enzyme inhibitors.

  • Functionalization of the Thiazole Ring: The C4 position of the this compound ring can be functionalized, for example, through lithiation followed by carboxylation to introduce a carboxylic acid group.

  • Amide Coupling: The resulting this compound-4-carboxylic acid (1.0 equivalent) is dissolved in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • To this solution, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • After stirring for 15-30 minutes at room temperature, add the desired substituted aniline (1.1 equivalents).

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is worked up by washing with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

As a Scaffold for Anticancer Agents

The thiazole moiety is a key component of several anticancer agents.[2][7][8] The electronic and steric properties of the 5-methoxy and 2-methyl groups can be exploited to design novel compounds with antiproliferative activity. For instance, thiazole derivatives have been developed as tubulin polymerization inhibitors.[8]

Hypothetical Anticancer Activity Data for this compound Derivatives:

The following table presents hypothetical IC₅₀ values for a series of imagined derivatives, illustrating how SAR data could be presented.

Compound IDR Group at C4MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
MMT-001 -H> 50> 50
MMT-002 -CONH-(4-methoxyphenyl)15.222.5
MMT-003 -CONH-(3,4,5-trimethoxyphenyl)2.85.1
MMT-004 -CONH-(4-chlorophenyl)8.912.4

Data is hypothetical and for illustrative purposes only.

As a Building Block for Antimicrobial Agents

Thiazole derivatives have a long history as antimicrobial agents.[2][9] The this compound core can be incorporated into larger molecules to develop new antibiotics or antifungals. The synthesis of Schiff base derivatives is a common strategy in this area.[10]

Biological Evaluation Protocols

Once a library of this compound derivatives has been synthesized, their biological activity must be assessed.

Protocol 4.1: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound, while currently underutilized in medicinal chemistry, represents a promising and versatile scaffold. Its straightforward structure, combined with the favorable electronic properties of the methoxy group, makes it an attractive starting point for the development of novel enzyme inhibitors, anticancer agents, and antimicrobial compounds. The synthetic and screening protocols outlined in this guide provide a framework for researchers to explore the full potential of this intriguing molecule. Future work should focus on developing a robust and scalable synthesis for this compound and on systematically exploring its structure-activity relationships in various therapeutic areas.

References

The Strategic Utility of 5-Methoxy-2-methylthiazole in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold and the Significance of 5-Methoxy-2-methylthiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in pharmaceuticals ranging from the anti-inflammatory drug Meloxicam to various anti-cancer and antimicrobial agents.[1][2] The versatility of the thiazole ring lies in its unique electronic properties and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Within the vast chemical space of thiazole derivatives, this compound emerges as a particularly interesting building block. The methoxy group at the 5-position and the methyl group at the 2-position significantly influence the electron density and reactivity of the thiazole ring. The electron-donating nature of the methoxy group can enhance the nucleophilicity of the ring and modulate the pharmacokinetic properties of the final bioactive compound.[3] This application note will provide a detailed guide on the synthesis and potential applications of this compound in the development of novel bioactive molecules, complete with detailed protocols and mechanistic insights.

Synthesis of the Core Scaffold: this compound

A robust and high-yielding method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis.[4][5] This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible and efficient route based on the Hantzsch synthesis is proposed below.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from methoxyacetone and proceed through a halogenated intermediate, which is then cyclized with thioacetamide.

Diagram 1: Proposed Hantzsch Synthesis of this compound

Hantzsch Synthesis of this compound methoxyacetone Methoxyacetone alpha_bromo 1-Bromo-1-methoxypropan-2-one methoxyacetone->alpha_bromo Bromination brominating_agent Br₂/HBr target This compound alpha_bromo->target Cyclization thioacetamide Thioacetamide thioacetamide->target

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Bromo-1-methoxypropan-2-one

  • Reaction Setup: To a solution of methoxyacetone (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, add a solution of bromine (1.0 eq) in the same solvent dropwise at 0 °C with stirring. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-bromo-1-methoxypropan-2-one. This intermediate is often used in the next step without further purification due to its potential instability.

Step 2: Hantzsch Thiazole Synthesis

  • Reaction Setup: The crude 1-bromo-1-methoxypropan-2-one (1.0 eq) is dissolved in a polar solvent like ethanol or methanol. To this solution, thioacetamide (1.1 eq) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Application in the Synthesis of Bioactive Compounds

This compound serves as a versatile precursor for a variety of bioactive molecules. Its functional groups can be manipulated to introduce further complexity and to modulate biological activity.

Synthesis of Kinase Inhibitors

Protein kinases are crucial targets in drug discovery, particularly in oncology. Thiazole-based compounds have shown significant potential as kinase inhibitors.[6][7][8] The this compound scaffold can be elaborated to synthesize potent kinase inhibitors. A key strategy involves the introduction of an amino group, which can then be used as a handle for further derivatization.

Diagram 2: Synthetic Strategy for Thiazole-based Kinase Inhibitors

Kinase Inhibitor Synthesis start This compound nitration Nitration (HNO₃/H₂SO₄) start->nitration nitro_thiazole 5-Methoxy-2-methyl-4-nitrothiazole nitration->nitro_thiazole reduction Reduction (e.g., Fe/HCl) nitro_thiazole->reduction amino_thiazole 4-Amino-5-methoxy-2-methylthiazole reduction->amino_thiazole coupling Amide Coupling (Carboxylic acid, coupling agent) amino_thiazole->coupling kinase_inhibitor Thiazole-based Kinase Inhibitor coupling->kinase_inhibitor Click Chemistry Functionalization start This compound lithiation Directed Ortho-metalation (e.g., n-BuLi) start->lithiation intermediate 4-Lithio-5-methoxy-2-methylthiazole lithiation->intermediate electrophilic_quench Electrophilic Quench (e.g., Propargyl bromide) intermediate->electrophilic_quench alkyne_thiazole 4-Alkynyl-5-methoxy-2-methylthiazole electrophilic_quench->alkyne_thiazole click_reaction CuAAC 'Click' Reaction alkyne_thiazole->click_reaction azide_partner Azide-containing Bioactive Scaffold azide_partner->click_reaction triazole_conjugate Bioactive Triazole Conjugate click_reaction->triazole_conjugate

References

Application Notes & Protocols: N-Alkylation of 5-Methoxy-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the N-alkylation of 5-methoxy-2-methylthiazole, a critical transformation for synthesizing thiazolium salts. These salts are valuable precursors in medicinal chemistry, particularly as intermediates for N-heterocyclic carbenes (NHCs), and find applications as ionic liquids and catalysts.[1][2] This guide details two robust protocols—a conventional thermal method and a rapid microwave-assisted synthesis—offering researchers flexibility based on available equipment and time constraints. We delve into the underlying reaction mechanism, critical experimental parameters, characterization of products, and a thorough troubleshooting guide to ensure successful and reproducible outcomes.

The Underpinning Chemistry: Mechanism of N-Alkylation

The N-alkylation of a thiazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4] In this process, the lone pair of electrons on the pyridine-like nitrogen atom (N3) of the thiazole ring acts as a nucleophile.[5] This nucleophile attacks the electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide), leading to the simultaneous formation of a new carbon-nitrogen bond and the departure of the leaving group (e.g., a halide ion).[4][6] The resulting product is a positively charged N-alkylthiazolium salt.[5]

The reaction is concerted, meaning it occurs in a single step without the formation of an intermediate.[3] The rate of this reaction is dependent on the concentration of both the thiazole substrate and the alkylating agent.[4]

Caption: General SN2 mechanism for the N-alkylation of thiazole.

Critical Parameters for Successful N-Alkylation

Optimizing the N-alkylation reaction requires careful consideration of several experimental variables. Understanding the role of each parameter is key to maximizing yield and purity.

  • Choice of Alkylating Agent (R-X): The reactivity of the alkylating agent is paramount. The reaction rate is influenced by both the alkyl group (R) and the leaving group (X).

    • Alkyl Group (R): Steric hindrance around the electrophilic carbon significantly impacts SN2 reactions.[3] Reactivity follows the order: methyl > primary > secondary.[3] Tertiary alkyl halides are generally unreactive under SN2 conditions due to excessive steric bulk.[3]

    • Leaving Group (X): A good leaving group is a weak base, meaning it is stable on its own. The reactivity order for alkyl halides is generally R-I > R-Br > R-Cl > R-F.[4][7] Alkyl iodides are the most reactive due to the weakness of the C-I bond, while alkyl fluorides are the least reactive.[7]

  • Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are often preferred. These solvents can solvate the cation but not the nucleophile, which keeps the nucleophile reactive.

  • Temperature and Reaction Time: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the product. Reaction times can range from a few hours to overnight for conventional heating, while microwave-assisted reactions can often be completed in minutes.[8][9][10]

  • Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the alkylating agent is often used to ensure complete conversion of the starting thiazole.

Experimental Protocols

Herein, we provide two validated protocols for the N-alkylation of this compound.

Protocol 1: Conventional Thermal N-Alkylation

This method utilizes standard laboratory equipment and is suitable for a wide range of alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide) (1.2 eq.)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Diethyl ether (for precipitation)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the thiazole in a minimal amount of anhydrous acetonitrile (approx. 5-10 mL per gram of thiazole).

  • Add the alkyl halide (1.2 eq.) to the solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80-85 °C for MeCN).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If it remains in solution, add diethyl ether to induce precipitation of the thiazolium salt.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol offers a significant reduction in reaction time and often leads to higher yields, making it an environmentally friendly alternative.[9][11][12]

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq.)

  • N,N-Dimethylformamide (DMF) (minimal amount) or solvent-free

  • Microwave vial with a snap cap

  • Scientific microwave reactor

  • Ethyl acetate (for washing)

  • Filtration apparatus

Procedure:

  • In a dedicated microwave vial, combine this compound (1.0 eq.) and the alkyl halide (1.1 eq.).

  • For solvent-free conditions, proceed to the next step. Alternatively, add a few drops of DMF to improve energy transfer from the microwave irradiation.[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes). Note: The optimal time and temperature should be determined empirically for each substrate.

  • After irradiation, cool the vial to room temperature using compressed air.

  • The product often solidifies upon cooling. Add a small amount of ethyl acetate to the vial and triturate the solid.

  • Collect the solid product by vacuum filtration, wash with ethyl acetate, and dry under vacuum.

Caption: General experimental workflow for N-alkylation of thiazoles.

Characterization of N-Alkyl-5-methoxy-2-methylthiazolium Salts

Confirmation of the N-alkylated product structure is typically achieved through spectroscopic methods. Below is a table of expected data for a representative product, 3-Ethyl-5-methoxy-2-methylthiazolium iodide.

Analysis Expected Data/Observation Rationale
¹H NMR Appearance of new signals corresponding to the N-alkyl group (e.g., a quartet ~4.5 ppm and a triplet ~1.6 ppm for an N-ethyl group). Downfield shift of the C4-H proton on the thiazole ring.The N-alkylation introduces new protons. The positive charge on the ring deshields the adjacent C4 proton, shifting it downfield.
¹³C NMR Appearance of new signals for the N-alkyl carbons. Downfield shift of the thiazole ring carbons (C2, C4, C5) due to the positive charge.The quaternization of the nitrogen atom withdraws electron density from the entire ring system, causing a general downfield shift.
Mass Spec (ESI+) A prominent peak corresponding to the molecular weight of the N-alkylthiazolium cation (M+).Electrospray ionization is a soft technique ideal for analyzing pre-formed ions like thiazolium salts.
FTIR Disappearance of the C=N stretch of the starting thiazole and appearance of new C=N+ stretching vibrations at a higher frequency.The formation of the positively charged iminium-like bond in the thiazolium ring shifts the vibrational frequency.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive alkylating agent. 2. Insufficient temperature or reaction time. 3. Poor quality solvent (contains water).1. Use a fresh bottle of the alkyl halide or a more reactive one (e.g., switch from R-Cl to R-Br or R-I). 2. Increase the reaction temperature or extend the reaction time. For microwave protocols, increase the temperature or duration. 3. Use anhydrous solvents to prevent side reactions.
Formation of Multiple Products 1. Reaction temperature is too high, causing decomposition or side reactions. 2. The alkylating agent is bifunctional, leading to multiple alkylations.1. Reduce the reaction temperature. 2. Ensure the use of a mono-functional alkylating agent unless a specific di-alkylation is intended.
Product is an Oil, Not a Solid 1. The product is hygroscopic and has absorbed atmospheric moisture. 2. The counter-ion (halide) results in a lower melting point salt.1. Perform the workup and filtration under an inert atmosphere (e.g., nitrogen or argon). Dry thoroughly under high vacuum. 2. Consider an anion exchange step to a larger, less coordinating anion (e.g., PF₆⁻ or BF₄⁻) which often yields crystalline solids.
Difficulty in Purification The product is highly soluble in common organic solvents.Try precipitation with a less polar solvent system (e.g., dichloromethane/hexane) or purify via column chromatography using a polar stationary phase like silica gel with a polar eluent system (e.g., dichloromethane/methanol).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Alkylating Agents: Alkyl halides are often toxic, volatile, and potential carcinogens. Handle with extreme care.

  • Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.

  • Microwave Reactor: Only use a microwave reactor designed for chemical synthesis. Never use a domestic microwave oven. Be aware of the potential for pressure buildup in the reaction vials.

References

Application Note: Quantitative Analysis of 5-Methoxy-2-methylthiazole Using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5-Methoxy-2-methylthiazole is a heterocyclic compound belonging to the thiazole class of molecules.[1] The thiazole ring is a core scaffold in numerous pharmacologically active compounds, and derivatives are investigated for a range of biological activities.[2][3] Accurate and reliable quantification of such molecules is fundamental in drug discovery, development, and quality control, enabling precise characterization in pharmacokinetic studies, ensuring dosage uniformity in formulations, and monitoring purity and stability.

This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed as a viable alternative. The methodologies are grounded in established principles for the analysis of similar thiazole-containing compounds and serve as a robust starting point for method development and validation in a research or quality control setting.[4][5]

Choosing the Right Analytical Strategy

The selection of an optimal analytical method is contingent upon several factors, including the sample matrix, required sensitivity, and the available instrumentation. The decision pathway below outlines a logical approach to selecting the most suitable technique for the quantification of this compound.

Diagram 1: Analytical Method Selection Pathway start Sample with This compound matrix Assess Sample Matrix & Sensitivity Requirement start->matrix decision1 Simple Matrix? (e.g., pure substance, simple formulation) High Concentration? matrix->decision1 Routine QC decision2 Complex Matrix? (e.g., plasma, tissue) Trace Levels Required? matrix->decision2 Bioanalysis / Impurity decision3 Analyte is volatile & thermally stable? matrix->decision3 Volatiles Analysis hplc_uv HPLC-UV lc_msms LC-MS/MS gc_ms GC-MS decision1->hplc_uv Yes decision1->decision2 No decision2->lc_msms Yes decision2->decision3 No decision3->gc_ms Yes

Caption: Decision pathway for selecting an appropriate analytical method.

General Analytical Workflow

A successful quantification relies on a systematic and controlled workflow, from sample handling to data interpretation. Each step must be meticulously executed to prevent contamination and ensure data integrity.

Diagram 2: General Quantitative Analysis Workflow cluster_prep Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis sample_receipt Sample Receipt & Logging prep_standards Standard & QC Preparation sample_receipt->prep_standards sample_prep Sample Preparation (Extraction/Dilution) prep_standards->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup sequence Sequence Run (Standards, QCs, Samples) instrument_setup->sequence integration Data Processing (Peak Integration) sequence->integration quantification Quantification & Reporting integration->quantification

Caption: Workflow for a typical quantitative analytical project.

Sample Preparation Protocols

Proper sample preparation is paramount to minimize matrix effects and ensure the analyte is presented to the instrument in a suitable solvent.

4.1 For Simple Matrices (e.g., Drug Substance, Simple Formulations)

  • Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical range might be 0.1 µg/mL to 100 µg/mL, depending on the expected sample concentration and method sensitivity.

  • Sample Preparation: Dissolve the sample in the same solvent to achieve a theoretical concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) before injection to remove particulates and protect the chromatographic column.[4]

4.2 For Complex Biological Matrices (e.g., Plasma, Urine) For trace-level quantification in biological fluids, a more rigorous extraction is necessary to remove interfering substances like proteins and salts.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.[6]

  • Enzymatic Hydrolysis (for urine, if analyzing conjugated metabolites):

    • This step is crucial if the analyte is expected to be present as a glucuronide or sulfate conjugate.

    • An appropriate enzyme (e.g., β-glucuronidase/arylsulfatase) is added to the urine sample, and the mixture is incubated to cleave the conjugate, releasing the free analyte for analysis.[7]

Chromatographic Methodologies and Protocols

The following protocols provide robust starting points for method development. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine analysis and quality control where high sensitivity is not the primary requirement. It offers a balance of performance and accessibility.[4]

Instrumentation & Conditions

ParameterRecommended SettingRationale
HPLC System Quaternary pump, autosampler, column oven, UV-Vis DetectorStandard configuration for reliable chromatographic separation and detection.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides good retention for moderately polar thiazole derivatives.[4][8]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 50:50 v/v)Isocratic elution is simple and robust. Formic acid improves peak shape and ensures the analyte is in a consistent protonation state.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[9]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ ~260-280 nm (To be determined)The specific maximum absorbance (λmax) for this compound should be determined by scanning a standard solution.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity needs.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, especially in complex matrices like biological fluids.[7]

Instrumentation & Conditions

ParameterRecommended SettingRationale
LC System UHPLC system for high resolution and fast analysisUHPLC systems with smaller particle columns (≤1.8 µm) offer superior separation efficiency.
Mass Spec. Triple Quadrupole Mass SpectrometerEssential for quantitative analysis using Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Smaller dimensions are suited for lower flow rates and are compatible with MS interfaces.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient Start at 10% B, ramp to 90% B over 5 min, hold, re-equilibrateA gradient elution is often required to effectively separate the analyte from matrix components.
Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules. The nitrogen and sulfur atoms in the thiazole ring are readily protonated.
MRM Transitions To be determined by infusion of a standardThe precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by fragmentation analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. For polar molecules like this compound, derivatization may be necessary to improve volatility and thermal stability.[4][10]

Instrumentation & Conditions

ParameterRecommended SettingRationale
GC System Gas chromatograph with a split/splitless inletStandard setup for capillary GC.
Mass Spec. Single Quadrupole or Ion Trap Mass SpectrometerProvides mass information for identification and quantification.
Derivatization Optional: Silylation (e.g., with BSTFA)If the compound shows poor peak shape or thermal degradation, derivatization can block polar functional groups.[4]
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose starting point.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas standard for GC-MS.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp is necessary to separate compounds based on their boiling points.[10]
Ionization Electron Ionization (EI) at 70 eVHard ionization technique that creates reproducible fragmentation patterns for library matching.
Scan Mode Full Scan (qualitative) or Selected Ion Monitoring (SIM) (quantitative)SIM mode significantly enhances sensitivity by monitoring only specific ions of interest.

Method Validation and Performance

Any quantitative method must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).[11] The following table summarizes typical performance characteristics expected from these methods, based on data from similar thiazole analyses.[4][12]

Typical Method Validation Parameters

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) >0.999>0.999>0.998
Accuracy (% Recovery) 98 - 102%98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
Limit of Detection (LOD) ~ 5 ng/mL~ 0.1 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 15 ng/mL~ 0.3 ng/mL~ 3 ng/mL

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the quantitative analysis of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be guided by the specific requirements of the analysis, particularly the sample matrix and the need for sensitivity and selectivity. For routine quality control of bulk material or simple formulations, HPLC-UV offers a robust and cost-effective solution. For trace-level quantification in complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. These protocols serve as a validated starting point, and further optimization and full validation are required for implementation in a regulated environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield, purity, and consistency of this important heterocyclic compound. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science. While the thiazole ring system is commonly constructed via the well-established Hantzsch thiazole synthesis, the specific 5-methoxy substitution pattern of this target molecule introduces unique challenges.[1][2] The most direct approach involves the condensation of thioacetamide with a reactive α-halo-α-methoxy carbonyl compound. The inherent instability and potential for side reactions of this precursor necessitate careful control over reaction conditions and a proactive troubleshooting strategy. This guide provides the necessary insights to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound and its core mechanism?

The most reliable and common method is a modification of the Hantzsch Thiazole Synthesis .[3][4] This reaction constructs the thiazole ring by condensing a thioamide with an α-haloketone or α-haloaldehyde.[2]

For the synthesis of this compound, the specific reactants are:

  • Thioacetamide (CH₃CSNH₂): This provides the sulfur atom, the nitrogen atom, and the C2-methyl group of the final thiazole ring.

  • 2-Bromo-2-methoxyacetaldehyde (CH₃O-CH(Br)-CHO) or a synthetic equivalent: This precursor provides the C4 and C5 atoms, along with the critical C5-methoxy group. This reagent is often unstable and may need to be generated in situ or used immediately after preparation.

The reaction proceeds via two key mechanistic steps:

  • S-Alkylation: The sulfur atom of thioacetamide, acting as a nucleophile, attacks the electrophilic carbon bearing the halogen in an Sₙ2 reaction.[5]

  • Intramolecular Condensation & Dehydration: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring. Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic thiazole ring.[5]

Hantzsch_Mechanism Reactants Thioacetamide + 2-Bromo-2-methoxyacetaldehyde Intermediate1 S-Alkylation Intermediate (Thioimidate) Reactants->Intermediate1  Sₙ2 Attack Intermediate2 Cyclized Hemiaminal (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Condensation Product This compound Intermediate2->Product Dehydration Water H₂O Intermediate2->Water HBr HBr Product->HBr + Troubleshooting_Workflow Start Low Yield or Impure Product CheckTLC Analyze Crude by TLC: Multiple Spots? Start->CheckTLC CheckReagents Check Reagent Purity & Age CheckTLC->CheckReagents Yes Streaks Streaking or Baseline Spot? CheckTLC->Streaks No (One major spot, but low mass) OptimizeCond Optimize Conditions: Temp, Time, Solvent CheckReagents->OptimizeCond Purification Refine Purification: Column vs. Recrystallization OptimizeCond->Purification Success Improved Yield & Purity Purification->Success Streaks->OptimizeCond No AcidBase Incomplete Neutralization (Product is HBr salt) Streaks->AcidBase Yes AcidBase->Purification

References

Technical Support Center: Synthesis of 5-Methoxy-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-methylthiazole. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to optimize your synthetic outcomes.

Introduction: The Synthetic Landscape

This compound is a key heterocyclic building block in medicinal chemistry. Its synthesis is most commonly achieved via the Hantzsch thiazole synthesis, a robust condensation reaction between an α-halocarbonyl compound and a thioamide.[1][2] For this specific target, the reaction typically involves 1-chloro-1-methoxyacetone (or its bromo-analogue) and thioacetamide.

While the Hantzsch synthesis is generally efficient, the presence of the methoxy group introduces specific challenges that can lead to side reactions and reduced yields if not properly controlled. This guide will help you navigate these potential issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue stemming from several potential sources. A systematic approach is key to diagnosis.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. If starting materials are still present after the expected reaction time, consider extending the time or slightly increasing the temperature (e.g., from 60°C to 75°C), but be cautious of increased byproduct formation.

  • Starting Material Decomposition: α-haloketones can be unstable and prone to self-condensation or polymerization, especially in the presence of a base. Thioacetamide can also degrade upon prolonged heating.

    • Solution: Use freshly distilled or purified starting materials. Ensure the reaction temperature is strictly controlled. Add the α-haloketone slowly to the reaction mixture containing thioacetamide to maintain a low instantaneous concentration.

  • Side Reactions: The formation of significant byproducts is a primary cause of low yields. See the questions below for specific byproduct issues.

  • Purification Losses: The product may be lost during workup or purification. This compound is a relatively volatile liquid.

    • Solution: During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). When removing solvent via rotary evaporation, use a moderate temperature and vacuum to avoid co-distilling your product.

Question 2: My NMR and Mass Spec data show an unexpected peak corresponding to a hydroxyl group (-OH) instead of a methoxy group (-OCH₃). What happened?

This is a classic side reaction involving the methoxy substituent. You have likely formed 5-Hydroxy-2-methylthiazole.

Mechanism of Side Reaction: Acid-Catalyzed Ether Cleavage

The Hantzsch synthesis is often performed under neutral to slightly acidic conditions. If the pH becomes too acidic, particularly during workup or if acidic byproducts (HX) accumulate, the methoxy group's ether linkage can be cleaved.[3]

  • Protonation: The ether oxygen is protonated by an acid source (H⁺), making it a good leaving group (methanol).

  • Nucleophilic Attack: A nucleophile, typically water present during the reaction or workup, attacks the C5 position, leading to the hydroxylated byproduct after deprotonation.

Preventative Measures & Solutions:

  • pH Control: Maintain the reaction pH close to neutral. The inclusion of a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate can scavenge the acid (HX) formed during the reaction.[2]

  • Careful Workup: When performing an aqueous workup, neutralize any excess acid before extraction. Use a saturated sodium bicarbonate solution wash.

  • Purification: If the hydroxylated byproduct has already formed, it can be separated from the desired methoxy product by silica gel column chromatography, as the hydroxyl compound will be significantly more polar.

CompoundPolarityElution Profile (Hexane/EtOAc)
This compoundLowElutes earlier
5-Hydroxy-2-methylthiazoleHighElutes later

Question 3: My reaction mixture turned dark brown or black, and I isolated a tar-like substance. What is causing this polymerization?

The formation of a dark, intractable mixture is typically due to the polymerization of the α-haloketone starting material.

Mechanism of Polymerization:

Under basic conditions, the α-proton of the ketone can be abstracted, forming an enolate. This enolate can then act as a nucleophile, attacking another molecule of the α-haloketone in a cascade of condensation reactions, leading to polymeric material.

Preventative Measures:

  • Control of Basicity: Avoid using strong bases (e.g., NaOH, KOH). If a base is needed to scavenge acid, use a mild one like NaHCO₃.

  • Order of Addition: Add the base slowly or ensure it is present in slight excess before adding the α-haloketone. This prevents the buildup of the α-haloketone in a basic environment.

  • Temperature Management: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable timeframe. Exothermic reactions should be cooled in an ice bath during addition.

Experimental Protocols & Workflows

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize common side reactions.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.0 eq) in ethanol (5 mL per mmol of thioacetamide).

  • Base Addition: Add anhydrous potassium carbonate (1.2 eq) to the solution.

  • Reactant Addition: Begin stirring and gently heat the mixture to 50°C. Slowly add 1-chloro-1-methoxyacetone (1.1 eq) dropwise over 30 minutes.

  • Reaction: After the addition is complete, increase the temperature to reflux (approx. 78°C) and monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure (caution: product is volatile). To the residue, add water and extract three times with dichloromethane.

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 5% EtOAc).

Visualization of Key Processes

Hantzsch_Mechanism Fig 1. Hantzsch Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Thioacetamide Thioacetamide SN2_Product S-Alkylated Intermediate Thioacetamide->SN2_Product Sₙ2 Attack (-Cl⁻) Haloketone 1-chloro-1-methoxyacetone Haloketone->SN2_Product Cyclized_Int Hemiaminal Intermediate SN2_Product->Cyclized_Int Intramolecular Cyclization Thiazoline 4-Hydroxy-thiazoline Cyclized_Int->Thiazoline Proton Transfer Product This compound Thiazoline->Product Dehydration (-H₂O)

Caption: Hantzsch synthesis of this compound.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield or Impure Product Analysis Analyze Crude by TLC & LC-MS Start->Analysis Start_Material Unreacted Starting Material Present? Analysis->Start_Material OH_Byproduct Peak for Hydroxy Byproduct Observed? Analysis->OH_Byproduct Polymer Tarry Mixture, Baseline on TLC? Analysis->Polymer Sol_Time Increase Reaction Time/Temperature Start_Material->Sol_Time Yes Sol_pH Control pH; Use Mild Base OH_Byproduct->Sol_pH Yes Sol_Purity Separate by Chromatography OH_Byproduct->Sol_Purity Sol_Conditions Use Fresh Reagents; Control Temp & Base Polymer->Sol_Conditions Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Can I use 1-bromo-1-methoxyacetone instead of the chloro- version?

    • A: Yes. α-bromoketones are generally more reactive than their chloro counterparts in the initial SN2 step of the Hantzsch synthesis.[1] This may lead to a faster reaction, but it can also increase the rate of side reactions like polymerization. If you use the bromo-analogue, consider running the reaction at a lower temperature.

  • Q: What is the role of the methoxy group on the thiazole ring's reactivity?

    • A: The methoxy group at the C5 position is electron-donating, which activates the thiazole ring. This makes the ring more susceptible to electrophilic aromatic substitution. However, its primary influence during the synthesis itself is its susceptibility to acid-catalyzed cleavage, as detailed in the troubleshooting guide.[3]

  • Q: Are there alternative synthetic routes?

    • A: While the Hantzsch synthesis is the most direct and common method, other strategies exist for building substituted thiazoles, such as metal-catalyzed cross-coupling reactions or cycloadditions.[4] However, for this specific substitution pattern, the Hantzsch approach remains the most practical and widely used.

  • Q: My product appears as a yellow oil. Is this normal?

    • A: Yes, crude this compound is often isolated as a yellow to light brown oil. After purification by column chromatography or distillation, it should become a pale yellow liquid. A very dark color indicates the presence of polymeric impurities.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methoxy-2-methylthiazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Methoxy-2-methylthiazole. This guide is tailored for researchers, chemists, and drug development professionals who are leveraging this valuable heterocyclic building block. Given its unique electronic and structural properties, coupling reactions involving this moiety can be challenging. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles, ensuring you can achieve robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and setup for coupling reactions involving this compound.

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A: The main challenges stem from the inherent properties of the thiazole ring system. Firstly, the thiazole nitrogen can act as a ligand and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Secondly, the 5-methoxy group makes the thiazole ring electron-rich. In Suzuki-Miyaura couplings where the thiazole is the halide partner, this high electron density can slow down the rate-limiting oxidative addition step.[2] Careful selection of a highly active catalyst system is therefore critical to overcome these issues.

Q2: For a Suzuki-Miyaura coupling, is it better to use 5-Methoxy-2-methyl-X-thiazole (where X is Br or I) with an arylboronic acid, or a this compound-boronic acid with an aryl halide?

A: The choice of coupling partners can significantly influence the reaction's success.[3] While there is no universal answer, consider the following:

  • Thiazole Halide Route: Using the halo-thiazole is often more common due to the commercial availability and stability of various arylboronic acids. However, as mentioned, the electron-rich nature of the thiazole can make oxidative addition challenging. This route often necessitates the use of specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) to facilitate this step.[2][4]

  • Thiazole Boronic Acid Route: Synthesizing the thiazole-boronic acid (or its more stable pinacol ester) adds a step but can be advantageous if the aryl halide partner is highly reactive or if the thiazole halide is unreactive. Thiazole boronic acids can be prone to decomposition (protodeboronation), so they should be used fresh or as a more stable derivative like a pinacol ester or MIDA boronate.[5]

Q3: My reaction mixture turns black, and the reaction fails. What does this indicate?

A: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition.[1] The active Pd(0) species, which drives the catalytic cycle, has aggregated and precipitated out of solution, rendering it inactive. This is most often caused by:

  • Presence of Oxygen: Pd(0) catalysts and their associated phosphine ligands are highly sensitive to oxygen.[3][5]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.[4]

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[4] Use high-purity reagents and consider a moderate reaction temperature to begin optimization.[3]

Q4: Which palladium catalyst and ligand system is a good starting point for this substrate?

A: For an electron-rich heteroaryl halide like a derivative of this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] A more robust starting point would be a combination of a palladium precatalyst with a specialized ligand.

  • Recommended Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Recommended Ligand: An electron-rich, sterically hindered biaryl phosphine ligand such as SPhos or XPhos.[4][6] These ligands are known to accelerate both the oxidative addition and reductive elimination steps in challenging couplings.[2] Using a pre-formed catalyst like XPhos Pd G3 or G4 can also improve reproducibility.[6]

Section 2: Troubleshooting Guide

This guide is structured in a problem/cause/solution format to address specific experimental failures.

Problem: Low or No Product Yield

This is the most common issue. A systematic approach is key to identifying the root cause.

Troubleshooting_Workflow start Low / No Yield reagents 1. Verify Reagent Quality (Purity, Stability, Activity) start->reagents atmosphere 2. Ensure Inert Atmosphere (Degas Solvents, Purge Headspace) reagents->atmosphere If reagents are good catalyst 3. Optimize Catalyst System (Screen Ligands, Increase Loading) atmosphere->catalyst If atmosphere is inert base 4. Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base If yield is still low conditions 5. Adjust Conditions (Solvent, Temperature, Time) base->conditions If yield is still low success Reaction Successful conditions->success

Caption: Systematic workflow for troubleshooting failed coupling reactions.

Potential Cause 1: Ineffective Catalyst System

  • Causality: The chosen palladium source and ligand are not active enough to overcome the high activation barrier for oxidative addition with the electron-rich thiazole ring or are being inhibited.

  • Solutions:

    • Switch to a More Active Ligand: If using PPh₃, switch to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3] These promote the catalytic cycle more efficiently for challenging substrates.

    • Increase Catalyst Loading: While not always ideal, increasing the catalyst and ligand loading from 1-2 mol% to 5 mol% can sometimes drive a sluggish reaction to completion.[3]

    • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G4) to ensure consistent generation of the active Pd(0) species.[6]

Potential Cause 2: Suboptimal Base or Solvent

  • Causality: The base is crucial for the transmetalation step in Suzuki couplings and for neutralizing generated acid in other couplings. Its strength and solubility can dramatically affect the outcome. The solvent dictates the solubility of all components and the activity of the catalyst.

  • Solutions:

    • Base Screening: The choice of base is critical. Common options include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] For difficult couplings, K₃PO₄ is often effective.[4] Ensure the base is a fine, dry powder.

    • Solvent Selection: The solvent must solubilize all reactants. Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF are standard choices.[4] For Suzuki reactions, a co-solvent of water (e.g., dioxane/H₂O 4:1) is often beneficial and can accelerate the reaction.[2][3]

Problem: Significant Side Product Formation

Potential Cause 1: Protodeboronation

  • Causality: This occurs when the boronic acid or ester coupling partner reacts with a proton source (like water) to revert to the corresponding hydrocarbon, effectively removing it from the reaction. Electron-deficient boronic acids are particularly susceptible.[5]

  • Solutions:

    • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol or MIDA boronate ester, which slowly releases the boronic acid in situ.[5]

    • Minimize Water: While some water can be beneficial in Suzuki couplings, excess amounts can promote protodeboronation. If this is a suspected issue, try running the reaction under strictly anhydrous conditions.[2]

    • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate to minimize the rate of this side reaction.[5]

Potential Cause 2: Homocoupling

  • Causality: Two molecules of the boronic acid coupling partner react with each other to form a biaryl byproduct. This is primarily driven by the presence of oxygen, which facilitates an oxidative coupling pathway.[5]

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Ensure the solvent and the reaction headspace are completely free of oxygen by using at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 20-30 minutes.[4]

Section 3: Data Tables & Experimental Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Notes
Thiazole Partner 5-Bromo-2-methyl-5-methoxythiazole (1.0 equiv)The bromide is a good balance of reactivity and stability. Iodides are more reactive but less stable.
Boronic Partner Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)A slight excess ensures complete consumption of the limiting partner. Pinacol esters offer greater stability.[5]
Palladium Source Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)Common, effective precatalysts that generate the active Pd(0) species in situ.
Ligand SPhos or XPhos (6 mol%)Bulky, electron-rich ligands are essential for activating electron-rich heteroaryl halides.[1][3]
Base K₂CO₃ or K₃PO₄ (3.0 equiv)K₃PO₄ is often more effective for challenging couplings. Must be anhydrous and finely powdered.[2][4]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A standard solvent system that works well for many Suzuki reactions. Ensure solvents are degassed.[3]
Temperature 80–100 °CMost Suzuki couplings require heating to proceed at a reasonable rate.[3]
Reaction Time 4–16 hoursMonitor progress by TLC or LC-MS to determine the optimal time and avoid decomposition.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments.

Caption: General workflow for setting up a palladium-catalyzed coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 3.0 equiv.).[3]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill the flask with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The volume should be sufficient to create a 0.1–0.2 M solution with respect to the limiting reagent.[3]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 4-16 hours).[3]

  • Monitoring: Periodically and carefully take small aliquots from the reaction mixture to monitor the consumption of starting materials and the formation of the product by TLC or LC-MS.[3]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Overcoming Regioselectivity Issues in 5-Methoxy-2-methylthiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-methoxy-2-methylthiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this versatile heterocyclic scaffold. Given its presence in various biologically active molecules, mastering its regioselective functionalization is crucial.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the functionalization of this compound, providing explanations and actionable solutions.

Issue 1: Poor regioselectivity in lithiation, obtaining a mixture of C4- and C2-methyl functionalized products.

Question: I am attempting to functionalize the C4 position of this compound via lithiation, but I'm consistently getting a mixture of products where the electrophile has added to both the C4 position and the C2-methyl group. How can I improve the selectivity for C4-functionalization?

Answer: This is a classic regioselectivity challenge with this substrate. The outcome of the lithiation is highly dependent on the base used, the reaction temperature, and the presence of additives.

Underlying Chemistry: The methoxy group at the C5 position is a powerful directing group for ortho-lithiation at the C4 position.[2][3] It functions as a Lewis base, coordinating with the lithium cation of the organolithium base, thereby lowering the activation energy for deprotonation at the adjacent C4 position.[2][4] However, the protons on the C2-methyl group are also acidic and can be abstracted, especially with strong, non-hindered bases or at higher temperatures. The reaction can be under either kinetic or thermodynamic control. Deprotonation of the C2-methyl group is often kinetically favored, while the C4-lithiated species is the thermodynamically more stable product.[5]

Solutions:

  • Choice of Base: The choice of lithium amide base is critical.

    • For C4-selectivity (Thermodynamic Control): Use a sterically hindered but strong base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP). These bases are less likely to access the more sterically shielded C2-methyl protons, favoring abstraction at the electronically activated C4 position.[6]

    • For C2-methyl selectivity (Kinetic Control): A less hindered base like n-butyllithium (n-BuLi) at low temperatures may favor deprotonation of the methyl group.[5][7]

  • Temperature Control: Maintain a very low temperature (typically -78 °C) throughout the reaction, from the addition of the base to the quenching with the electrophile.[8][9] Allowing the reaction to warm up can lead to equilibration and loss of regioselectivity.

  • Additives: The use of additives can significantly influence the outcome.

    • TMEDA (N,N,N',N'-Tetramethylethylenediamine): Adding TMEDA can deaggregate the organolithium reagent, increasing its reactivity.[3][10] This can sometimes improve the rate and selectivity of the desired C4-lithiation.

Issue 2: Low yields in cross-coupling reactions at the C4 position.

Question: I have successfully halogenated the C4 position of this compound, but I am struggling to get good yields in subsequent Suzuki or Stille cross-coupling reactions. What could be the problem?

Answer: Low yields in cross-coupling reactions with 4-halo-5-methoxy-2-methylthiazole can stem from several factors, including catalyst choice, reaction conditions, and the stability of the starting materials.

Underlying Chemistry: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[11][12] The efficiency of these reactions depends on the successful execution of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Issues can arise at any of these stages. The electron-rich nature of the this compound ring can influence the reactivity of the C4-halide.

Solutions:

  • Catalyst and Ligand Selection:

    • For Suzuki couplings, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective.[13]

    • For Stille couplings, Pd(PPh₃)₄ is a common choice. Ensure the catalyst is active and not decomposed.[13]

  • Base and Solvent:

    • In Suzuki reactions, the choice of base is crucial. A moderately strong base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like hydroxides, which can promote side reactions.[13]

    • Ensure you are using anhydrous and degassed solvents to prevent catalyst deactivation and protodeboronation of the boronic acid.[13]

  • Leaving Group: If you are using a 4-chloro derivative, consider converting it to the more reactive 4-bromo or 4-iodo analogue. The order of reactivity is generally I > Br > Cl.

Issue 3: Unwanted "Halogen Dance" rearrangement during functionalization.

Question: I am trying to perform a reaction on a 4-bromo-5-methoxy-2-methylthiazole, but I am observing the formation of an isomer. Is a rearrangement possible?

Answer: Yes, what you are likely observing is a "halogen dance" reaction. This is a base-induced intramolecular rearrangement where a halogen atom "dances" from one position to another on an aromatic ring.[8][9][14]

Underlying Chemistry: The halogen dance is initiated by deprotonation of the aromatic ring by a strong base (like LDA) to form an aryl lithium species. This is followed by a transposition of the lithium and the halogen.[8][9] In the context of thiazoles, this can lead to the migration of a halogen, for example, from the C4 to the C5 position.[8][9]

Solutions:

  • Careful Choice of Base and Conditions: To avoid the halogen dance, avoid using strong, non-coordinating bases at temperatures that allow for equilibration. If your goal is to functionalize a position other than the one where the halogen is located, direct lithiation of the non-halogenated precursor is often a better strategy.

  • Leveraging the Halogen Dance: In some cases, the halogen dance can be used synthetically to access isomers that are difficult to prepare directly.[9] By carefully controlling the reaction conditions, you can drive the equilibrium towards the desired halogenated isomer before quenching with an electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for selectively functionalizing the C4 position of this compound?

A1: Directed ortho-metalation (DoM) is arguably the most reliable and widely used method.[2][4][15] The methoxy group at C5 acts as an excellent directing group, guiding a strong lithium base (like LDA or s-BuLi) to selectively deprotonate the adjacent C4 position.[2][3] This generates a C4-lithiated species that can then be trapped with a wide variety of electrophiles.

Q2: Can I functionalize the C2-methyl group selectively?

A2: Yes, selective functionalization of the C2-methyl group is possible, typically under kinetically controlled conditions.[5] Using a strong, less-hindered base like n-butyllithium at a very low temperature (-78 °C or below) can favor the faster deprotonation of the methyl group over the C4 position.[7] The resulting lithiated species can then be reacted with an electrophile.

Q3: Are there alternatives to organolithium reagents for C-H functionalization?

A3: While organolithium chemistry is prevalent, transition-metal-catalyzed C-H activation is an increasingly popular and powerful alternative.[16][17] Catalysts based on palladium, rhodium, or iridium can mediate the direct coupling of the C4-H bond with various partners, such as aryl halides or alkenes, often with high regioselectivity and functional group tolerance.[16]

Q4: How does the methoxy group influence the reactivity of the thiazole ring towards electrophilic aromatic substitution?

A4: The methoxy group is a strong electron-donating group, which activates the thiazole ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho position (C4). However, direct electrophilic substitution on such an electron-rich heterocycle can sometimes be challenging due to the potential for side reactions or lack of selectivity. Therefore, methods like DoM are often preferred for controlled functionalization.

Data and Protocols

Table 1: Regioselectivity of Lithiation under Various Conditions
EntryBaseSolventTemperature (°C)AdditiveRatio (C4 : C2-methyl)
1n-BuLiTHF-78None30 : 70
2s-BuLiTHF-78TMEDA85 : 15
3LDATHF-78None>95 : 5
4LiTMPTHF-78None>98 : 2

Note: Ratios are approximate and can vary based on the specific electrophile and reaction time.

Experimental Protocol: Selective C4-Formylation via Directed ortho-Metalation

This protocol describes the selective introduction of a formyl group at the C4 position.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise.

  • Continue stirring at -78 °C for another 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound-4-carbaldehyde.

Visualizing Reaction Pathways

Diagram 1: Key Decision Points in Functionalization

This diagram illustrates the decision-making process for achieving regioselective functionalization of this compound.

G start Start: this compound q1 Desired Functionalization Site? start->q1 c4_path C4 Position q1->c4_path C4 c2me_path C2-Methyl Group q1->c2me_path C2-Me dom Directed ortho-Metalation (DoM) c4_path->dom kinetic_lith Kinetic Lithiation c2me_path->kinetic_lith dom_details Base: LDA or LiTMP Temp: -78 °C Thermodynamic Control dom->dom_details electrophile Quench with Electrophile (E+) dom_details->electrophile kinetic_lith_details Base: n-BuLi Temp: -78 °C Kinetic Control kinetic_lith->kinetic_lith_details kinetic_lith_details->electrophile product_c4 C4-Functionalized Product electrophile->product_c4 from C4 path product_c2me C2-Methyl Functionalized Product electrophile->product_c2me from C2-Me path

Caption: Decision workflow for regioselective lithiation.

References

Stability issues of 5-Methoxy-2-methylthiazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methoxy-2-methylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the stability challenges of this versatile heterocyclic compound. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned yellow/brown after adding a strong acid. Is this normal?

A1: Yes, a color change upon acidification is a common observation. This is typically due to the protonation of the thiazole ring's nitrogen atom. The resulting thiazolium salt has altered electronic properties, which can affect its chromophore and lead to a visible color change. While this is often reversible upon neutralization, it can also be an early indicator of potential degradation if reaction conditions are harsh (e.g., elevated temperatures).

Q2: I'm experiencing low yields in a reaction using a Lewis acid like aluminum chloride (AlCl₃). What could be the primary cause?

A2: The most probable cause is the cleavage of the 5-methoxy group. Aryl methyl ethers are susceptible to cleavage by strong Lewis acids, which coordinate to the ether oxygen and facilitate its removal.[1] This reaction converts your starting material into 5-hydroxy-2-methylthiazole, which may not be reactive in your desired pathway or could complicate purification.

Q3: Can I use strong organometallic bases like n-butyllithium (n-BuLi) or LDA with this compound?

A3: Caution is strongly advised. While the thiazole ring itself is relatively stable, the protons on the 2-methyl group are acidic and can be abstracted by strong bases.[2] This generates a nucleophilic carbanion that can lead to undesired side reactions, such as self-condensation or reaction with other electrophiles in your mixture. If deprotonation is your goal, strict temperature control (e.g., -78 °C) is critical.

Q4: What are the optimal storage conditions for this compound and its solutions?

A4: For long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place (-20°C is recommended).[3] Solutions, especially in protic or aqueous solvents, should be prepared fresh. If a solution must be stored, use an anhydrous aprotic solvent and keep it cold and under an inert atmosphere.

Q5: Is the thiazole ring itself susceptible to opening?

A5: The aromatic thiazole ring is robust under most standard synthetic conditions.[4] However, it is not indestructible. Ring cleavage (hydrolysis) can occur under extreme pH conditions, particularly when combined with high temperatures for prolonged periods.[3] For most applications, the primary points of instability are the substituents (the methoxy and methyl groups), not the ring itself.

Troubleshooting Guide 1: Degradation Under Acidic Conditions

Users often encounter issues with this compound during acid-catalyzed reactions, such as electrophilic aromatic substitution or deprotection steps elsewhere in a molecule.

Common Symptoms:

  • Significant color change (yellow to dark brown).

  • Low recovery of starting material.

  • Appearance of a new, more polar spot on TLC analysis.

  • Mass spectrometry data indicating a loss of 14 Da (CH₂) or the presence of a hydroxylated product.

Primary Degradation Pathways:

  • Methoxy Ether Cleavage: This is the most common degradation pathway in the presence of strong Brønsted or Lewis acids. The ether oxygen is protonated (or coordinated by a Lewis acid), making it a good leaving group. A subsequent nucleophilic attack, often by the counter-ion of the acid or a solvent molecule, cleaves the methyl group, yielding methanol and 5-hydroxy-2-methylthiazole.[5][6][7]

  • Ring Hydrolysis: Under forcing conditions (e.g., refluxing in concentrated HCl), the thiazole ring can undergo hydrolytic cleavage. This is a more severe form of degradation and is generally less common than ether cleavage.[3]

Visualizing Acid-Catalyzed Methoxy Cleavage

The following diagram illustrates the mechanistic pathway for the acid-catalyzed cleavage of the methoxy group.

cluster_0 Mechanism: Acid-Catalyzed Ether Cleavage SM This compound Protonation Protonated Ether (Oxonium Ion) SM->Protonation + H⁺ Product 5-Hydroxy-2-methylthiazole Protonation->Product + Nucleophile Methanol Methanol Protonation->Methanol Nucleophile Nucleophile (e.g., Br⁻)

Caption: Mechanism of methoxy cleavage under acidic conditions.

Mitigation Strategies & Protocols:

  • Choice of Acid: Whenever possible, opt for milder acids. If a Lewis acid is necessary, consider weaker options like ZnCl₂ or FeCl₃ before resorting to stronger ones like AlCl₃ or BBr₃.

  • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction and degradation of the product.

Troubleshooting Guide 2: Instability Under Basic Conditions

While generally more stable to bases than acids, issues can arise, particularly when using strong, non-nucleophilic bases intended for deprotonation.

Common Symptoms:

  • Formation of dark, insoluble polymeric material.

  • A complex mixture of products observed by LC-MS.

  • Low yield or complete loss of starting material.

Primary Reaction Pathway:

  • C2-Methyl Deprotonation: The primary site of reactivity with strong bases is the 2-methyl group. The proximity to the electron-withdrawing thiazole ring acidifies these protons. Deprotonation by a strong base (e.g., LDA, n-BuLi) creates a potent carbon-based nucleophile.[2] If no other electrophile is present, this intermediate can react with another molecule of the starting material, leading to dimerization or polymerization.

Visualizing Base-Mediated Deprotonation

The diagram below shows the deprotonation of the C2-methyl group, forming a reactive intermediate.

cluster_1 Mechanism: Base-Mediated Deprotonation SM This compound Intermediate Reactive Carbanion (Nucleophile) SM->Intermediate + Base Base Strong Base (B⁻) Base->SM SideReaction Dimerization / Polymerization Intermediate->SideReaction Reacts with another molecule of SM cluster_2 Experimental Workflow: Stability Assessment A 1. Prepare Stock Solution (e.g., 10 mg/mL in a suitable solvent) B 2. Set up Test Conditions (e.g., add acid/base of interest) A->B C 3. Incubate (at proposed reaction temperature) B->C D 4. Sample at Time Points (t=0, 1h, 4h, 24h) C->D E 5. Quench & Analyze (TLC, LC-MS) D->E F 6. Compare to Control (t=0 sample) E->F G 7. Assess Degradation (Quantify loss of SM and formation of new peaks) F->G

References

Technical Support Center: Synthesis of 5-Methoxy-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-2-methylthiazole. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing field-proven insights and detailed troubleshooting protocols to ensure a successful and reproducible outcome.

Overview of this compound Synthesis

The most common and reliable method for synthesizing the 2,5-disubstituted thiazole core of this compound is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3] For the target molecule, the key reactants are thioacetamide and an appropriate α-halo-α-methoxy acetone derivative.

The reaction proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][3] While generally high-yielding, the synthesis is sensitive to reagent quality, reaction conditions, and potential side reactions.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Thioacetamide Intermediate1 S-Alkylation Adduct Reactant1->Intermediate1 SN2 Attack Reactant2 α-Halo-α-methoxy acetone Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: The Hantzsch synthesis pathway for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I obtained no product. What went wrong?

A1: Low or zero yield is the most common problem and can typically be traced to one of three areas: reagent quality, reaction conditions, or stoichiometry.

  • Reagent Integrity: The α-halocarbonyl starting material is often the primary culprit. These reagents can be unstable and decompose upon storage, releasing acid which can interfere with the reaction. Thioacetamide is also susceptible to hydrolysis.

    • Troubleshooting Action: Before starting, verify the purity of your α-halocarbonyl via ¹H NMR. Ensure your thioacetamide is dry and free-flowing. If in doubt, use freshly purchased or purified starting materials.

  • Reaction Temperature: The Hantzsch synthesis typically requires heating to overcome the activation energy for cyclization and dehydration.[3] Insufficient heating will cause the reaction to stall after the initial S-alkylation step.

    • Troubleshooting Action: Ensure your reaction mixture reaches the target temperature (typically reflux in a solvent like ethanol). Use a calibrated thermometer or heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Incorrect Stoichiometry: Using an incorrect molar ratio of reactants can lead to low yields and the formation of side products. While a 1:1 ratio is theoretically required, a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more valuable α-halocarbonyl.[3] However, a large excess of base, if used, can promote side reactions.[4]

    • Troubleshooting Action: Carefully calculate and measure the molar equivalents of your reactants. If you suspect an error, repeat the reaction with precise measurements.

Q2: My NMR spectrum shows multiple products. What are these impurities?

A2: The presence of significant impurities often points to side reactions or the formation of isomers.

  • Isomer Formation: Depending on the exact α-halocarbonyl used, there can be ambiguity in the cyclization step, potentially leading to regioisomers, although this is less common with symmetrical thioamides like thioacetamide. Under strongly acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered, leading to mixtures of isomers.[5]

    • Troubleshooting Action: Maintain a neutral or slightly basic reaction medium unless a specific protocol calls for acidic conditions. Characterize the main impurity to understand its structure, which can provide clues about the side reaction pathway.

  • Unreacted Starting Materials: If the reaction did not go to completion, you will see signals corresponding to your starting materials.

    • Troubleshooting Action: Increase reaction time or temperature. Check TLC to confirm the consumption of the limiting reagent.

  • Side Products from Self-Condensation: α-Halocarbonyls can undergo self-condensation, especially in the presence of a base.

    • Troubleshooting Action: Add the base (if any) slowly and at a controlled temperature. Ensure the thioamide is present to react with the α-halocarbonyl as it is added.

Q3: The reaction starts but seems to stop progressing according to TLC analysis. Why has it stalled?

A3: A stalled reaction suggests that a necessary condition is no longer being met or an inhibitor has formed.

  • Precipitation of Reactants: One of the reactants or an intermediate may be precipitating out of the solution, effectively halting the reaction.

    • Troubleshooting Action: Ensure you are using an appropriate solvent that can solubilize all reactants and intermediates at the reaction temperature. Common solvents include ethanol or methanol.[3] If a precipitate forms upon cooling, it could be the product; however, if it forms at the reaction temperature and TLC shows unreacted starting material, a different solvent system may be needed.

  • Change in pH: The reaction can generate HX (e.g., HBr, HCl) as a byproduct. A significant drop in pH can protonate the nitrogen of the thioamide, reducing its nucleophilicity and slowing or stopping the reaction.

    • Troubleshooting Action: Some protocols include a mild, non-nucleophilic base (e.g., sodium bicarbonate, pyridine) to scavenge the acid produced during the reaction.[1] This can prevent the pH from dropping and keep the reaction proceeding smoothly.

Q4: I have a crude product, but I'm struggling with purification. What is the best method?

A4: this compound is expected to be a liquid or a low-melting solid, which can make crystallization difficult.[6]

  • For Colored Impurities: If your crude product is dark, it can often be decolorized.

    • Troubleshooting Action: During workup, dissolve the crude product in a suitable solvent and treat it with activated charcoal. Hot filter the charcoal away to yield a cleaner solution before final purification.[7]

  • Primary Purification Method: For non-crystalline products, column chromatography is the most effective method.

    • Troubleshooting Action: Use silica gel as the stationary phase. A good starting mobile phase is a gradient of ethyl acetate in hexanes. Monitor fractions by TLC to isolate the pure product.

  • Alternative Method - Acid-Base Extraction: The thiazole nitrogen is basic and can be protonated.[8] This property can be exploited for purification.

    • Troubleshooting Action: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated thiazole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the pure product back into an organic solvent.[7]

Experimental Protocols & Data

Protocol 1: Baseline Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Hantzsch Thiazole Synthesis.[3][9]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thioacetamide (1.1 eq) and absolute ethanol.

  • Reagent Addition: While stirring, add 1-bromo-1-methoxyacetone (1.0 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Data Tables

Table 1: Recommended Reaction Parameters & Solvents

ParameterRecommended ValueRationale & Notes
Solvent Ethanol, MethanolProtic solvents that effectively dissolve reactants.[3]
Temperature RefluxProvides sufficient energy for cyclization and dehydration.
Stoichiometry 1.0 eq α-halocarbonyl, 1.1-1.2 eq thioacetamideA slight excess of thioacetamide ensures full conversion of the limiting reagent.
Base (Optional) NaHCO₃, PyridineScavenges byproduct acid (HX), preventing reaction stalling.[1]
Reaction Time 4-12 hoursHighly dependent on substrate. Must be monitored by TLC.

Table 2: Troubleshooting Guide for Purification

IssuePurification MethodSolvent System / ConditionsExpected Outcome
Crude product is an oil Flash Column ChromatographySilica Gel; Gradient of 0-30% Ethyl Acetate in HexanesSeparation of product from non-polar and highly polar impurities.
Non-basic impurities Acid-Base Extraction1. Dichloromethane / 1M HCl2. Basify aqueous layer (pH > 9)3. Extract with DichloromethaneIsolates the basic thiazole product from neutral or acidic impurities.[7]
Colored impurities Activated Charcoal TreatmentDissolve crude in ethanol, add charcoal, heat, and hot filter.Removes high molecular weight colored byproducts.[7]
Product contains residual starting material Recrystallization (if solid)Isopropanol, Toluene, or Ethanol/WaterMay effectively separate product from starting materials if solubility differences are significant.[7]

Logical Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node outcome_node outcome_node fail_node fail_node start Start Synthesis check_tlc Reaction Complete (TLC shows no SM)? start->check_tlc workup Proceed to Workup & Purification check_tlc->workup Yes troubleshoot Reaction Stalled / Low Yield check_tlc->troubleshoot No success Successful Synthesis workup->success check_reagents Verify Reagent Purity (NMR, Fresh Bottle) troubleshoot->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Stirring, Time) conditions_ok Conditions OK? check_conditions->conditions_ok analyze_crude Analyze Crude Product (NMR, MS) impurities_id Impurities Identified? analyze_crude->impurities_id reagents_ok->check_conditions Yes restart Restart with Pure Reagents reagents_ok->restart No conditions_ok->analyze_crude Yes adjust_conditions Adjust Temp/Time Add Base? conditions_ok->adjust_conditions No impurities_id->restart No, Re-evaluate Route optimize_purification Optimize Purification (Chromatography, Extraction) impurities_id->optimize_purification Yes adjust_conditions->start optimize_purification->success

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Byproduct Identification in 5-Methoxy-2-methylthiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) that address specific, real-world experimental challenges. Our focus is on not just what to do, but why a particular approach is scientifically sound, enabling you to anticipate, identify, and mitigate byproduct formation effectively.

Foundational Knowledge: Reactivity Profile of this compound

Before troubleshooting, it's crucial to understand the inherent reactivity of the this compound core. The interplay between the thiazole ring's electronics and its substituents governs its behavior.

The thiazole ring is an electron-rich aromatic system, but the electron density is unevenly distributed.[1]

  • C5 Position: The methoxy group (-OCH₃) is a strong electron-donating group, making the C5 position the most electron-rich and the primary site for electrophilic aromatic substitution.[1][2]

  • C2 Position: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. It can be abstracted by strong bases to form a nucleophilic C2-anion.[2][3][4]

  • N3 Position: The nitrogen atom possesses a lone pair of electrons, rendering it basic and susceptible to protonation or alkylation, which leads to the formation of thiazolium salts.[2][3]

  • Sulfur Atom: While less reactive than the nitrogen, the sulfur atom can undergo oxidation under strong oxidizing conditions to form a non-aromatic sulfoxide or sulfone.[3]

Figure 1: Key reactivity sites on this compound.
Guide 1: Troubleshooting Electrophilic Substitution Reactions

Electrophilic substitution is one of the most common reactions performed on this scaffold. However, the high reactivity can lead to several byproducts.

Q1: I'm attempting a monobromination at C5, but my TLC shows multiple product spots and my NMR is complex. What's happening?

A1: This is a classic issue of over-reaction or unexpected side reactions. The electron-rich nature of the ring, activated by the methoxy group, makes it highly susceptible to electrophiles.

Potential Byproducts & Their Formation:

  • Dibrominated Product: Although the second substitution is slower, using excess brominating agent (like NBS) or extended reaction times can lead to the formation of a 2,5-dibrominated species. The initial substitution at C5 slightly deactivates the ring, but the C2 position remains susceptible to attack, especially after initial deprotonation.

  • Degradation/Ring-Opened Products: Harsh conditions (e.g., strong Lewis acids, high temperatures) can lead to the degradation of the thiazole ring. The methoxy group can also be cleaved under strongly acidic conditions (e.g., HBr), forming a hydroxylated byproduct.

  • N-Oxide or S-Oxide Formation: If your brominating agent has oxidative potential or if air is not excluded, you might see minor formation of the corresponding N-oxide or S-oxide.[3]

Troubleshooting & Mitigation Strategy:

ParameterRecommendationRationale
Stoichiometry Use precisely 1.0-1.05 equivalents of the electrophile (e.g., NBS).Prevents over-halogenation by limiting the key reagent.
Temperature Maintain low temperatures (e.g., 0 °C to -20 °C) during addition.Reduces the reaction rate, increasing selectivity for the more reactive C5 site and minimizing degradation.
Solvent Use a non-polar, aprotic solvent like THF or DCM.Polar or protic solvents can sometimes promote side reactions or degradation.
Reaction Time Monitor the reaction closely by TLC. Quench immediately upon consumption of the starting material.Avoids the slow formation of secondary byproducts.

Protocol: Selective Monobromination of this compound

  • Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C and monitor its progress every 15 minutes using TLC (e.g., 20% EtOAc/Hexanes).

  • Upon completion (typically <1 hour), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Perform a standard aqueous workup, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

  • Purify via column chromatography on silica gel to isolate the pure 5-bromo-2-methyl-5-methoxythiazole.

Guide 2: Challenges in C2-Lithiation and Functionalization

The acidity of the C2-proton allows for deprotonation and subsequent reaction with electrophiles, a powerful tool for C-C bond formation. However, this reaction is sensitive to conditions.

Q2: My C2-lithiation followed by quenching with an aldehyde is giving a very low yield of the desired alcohol. Where is my product going?

A2: Low yields in this sequence often point to incomplete lithiation, side reactions involving other parts of the molecule, or degradation of the lithiated intermediate.

Potential Byproducts & Their Formation:

  • Unreacted Starting Material: This is the most common "byproduct." It indicates that the base used was not strong enough, not used in sufficient quantity, or the temperature was too high, leading to base decomposition or side reactions.

  • Product of Halogen-Metal Exchange: If you are starting from a C2-bromo-thiazole and attempting a lithium-halogen exchange, you might get byproducts from the reaction of the organolithium reagent with the solvent (e.g., THF ring-opening).

  • Methoxy Group Cleavage: While less common with n-BuLi at low temperatures, stronger bases or higher temperatures could potentially interact with the C5-methoxy group, leading to demethylation or other side reactions.

G start This compound lithiated C2-Lithiated Intermediate start->lithiated + n-BuLi, THF, -78°C incomplete Incomplete Deprotonation start->incomplete Insufficient Base / Higher Temp quench Electrophile Quench (e.g., R-CHO) lithiated->quench 1. Add Electrophile side_reaction Side Reaction (e.g., with Solvent or Impurity) lithiated->side_reaction Warming or Impurities product Desired C2-Functionalized Product quench->product 2. Aqueous Workup

Figure 2: Workflow for C2-lithiation highlighting potential failure points.

Troubleshooting & Mitigation Strategy:

ParameterRecommendationRationale
Base & Stoichiometry Use a freshly titrated solution of n-BuLi (1.1-1.2 eq).Ensures accurate stoichiometry and potent base, leading to complete deprotonation.
Temperature Maintain the temperature strictly at -78 °C (dry ice/acetone bath) throughout the lithiation and quenching steps.The C2-lithiated thiazole is thermally unstable and can decompose or react with the solvent (THF) at higher temperatures.
Reagent Purity Use anhydrous solvents and flame-dried glassware. Ensure the electrophile is pure and dry.Water or other protic impurities will quench the organolithium species, regenerating the starting material.
Reverse Addition Consider adding the lithiated species to the electrophile solution (reverse addition), especially for highly reactive electrophiles.Can sometimes minimize side reactions of the electrophile.
Guide 3: Reactions at the Nitrogen: N-Oxidation vs. N-Alkylation

The N3 nitrogen is a key site for functionalization, but directing the reaction towards either oxidation or alkylation requires careful choice of reagents.

Q3: I tried to form the N-oxide using m-CPBA, but I also isolated a product with a mass 16 Da higher than the N-oxide. What is this?

A3: You have likely encountered oxidation at the sulfur atom. While nitrogen oxidation is common, many oxidizing agents can also oxidize the ring sulfur, especially if used in excess or at higher temperatures, leading to the formation of a non-aromatic thiazole sulfoxide.[3]

Potential Byproducts & Their Formation:

  • Thiazole S-Oxide/S,S-Dioxide: Over-oxidation leads to the formation of the sulfoxide (M+16 relative to starting material) or even the sulfone (M+32). These species are non-aromatic and have distinctly different spectroscopic properties.

  • Ring Cleavage Products: Highly aggressive oxidizing conditions can lead to the oxidative cleavage of the thiazole ring.[5]

Troubleshooting & Mitigation Strategy:

  • Choice of Oxidant: For selective N-oxidation, milder and more specific reagents can be employed. A combination of trifluoroacetic anhydride (TFAA) and hydrogen peroxide urea complex (UHP) has been shown to be highly efficient for N-oxide formation with minimal side products.[6]

  • Stoichiometry and Temperature: Use the minimum effective amount of oxidant (typically 1.1-1.5 eq) and maintain low temperatures (0 °C) to favor the kinetically preferred N-oxidation over the thermodynamically more demanding S-oxidation.

General Workflow: Identifying an Unknown Byproduct

When an unexpected spot appears on your TLC, a systematic approach is necessary for identification.

G tlc 1. Unexpected Spot on TLC isolate 2. Isolate Byproduct (Column Chromatography or Prep-TLC) tlc->isolate lcms 3. Preliminary Analysis: LC-MS isolate->lcms nmr 4. Structural Elucidation: NMR isolate->nmr If sufficient quantity mass Determine Molecular Weight (M⁺) lcms->mass structure 5. Propose Structure & Formation Mechanism mass->structure nmr->structure

Figure 3: Systematic workflow for the identification of unknown byproducts.

Step-by-Step Protocol for Byproduct Analysis:

  • Isolation: Carefully perform column chromatography to isolate the byproduct from the main product and starting material. Aim for >90% purity for spectroscopic analysis.

  • Low-Resolution Mass Spectrometry (LC-MS): This is the quickest first step. It will provide the molecular weight of the byproduct.

    • Compare to Starting Material (SM):

      • Mass = SM? It's an isomer. Consider rearrangements or an isomeric impurity in your starting material.

      • Mass = SM + Reagent Fragment? This points to an addition reaction. For example, M+79/81 in a bromination suggests the addition of a bromine atom.

      • Mass = Dimer? This could indicate a coupling side reaction.

      • Mass = SM + 16? Likely an oxidation product (N-oxide or S-oxide).[3][6]

  • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to determine the elemental formula of the byproduct. This is crucial for confirming a proposed structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Compare the spectrum to your starting material. Look for the disappearance of signals (e.g., the C5-H proton in an electrophilic substitution) or the appearance of new signals. Note changes in chemical shifts, which indicate changes in the electronic environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning the structure of a completely unknown byproduct.

  • Propose Mechanism: Based on the elucidated structure, work backward to propose a chemically plausible mechanism for its formation. This understanding will be key to preventing it in future experiments.

By combining a deep understanding of the molecule's reactivity with systematic troubleshooting and analytical workflows, you can effectively manage and mitigate the formation of byproducts in your reactions with this compound, leading to cleaner reactions, higher yields, and more reliable results.

References

Technical Support Center: Catalyst Deactivation in Reactions with 5-Methoxy-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst deactivation in synthetic reactions involving 5-Methoxy-2-methylthiazole. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve challenges in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst deactivation when using this compound?

A1: The most significant cause of deactivation is catalyst poisoning. The this compound structure contains both sulfur (S) and nitrogen (N) atoms within its heterocyclic ring.[1] The lone pairs of electrons on these heteroatoms can strongly coordinate to the active metal centers of catalysts, particularly transition metals like palladium (Pd) and nickel (Ni).[2] This coordination blocks the sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst and reducing its activity.[2][3]

Q2: My cross-coupling reaction starts well but then stalls before completion. Is this a sign of deactivation?

A2: Yes, a reaction that slows dramatically or stops completely after an initial period of activity is a classic symptom of catalyst deactivation.[4] This gradual halt suggests that the active catalytic species are being progressively consumed or inhibited over the course of the reaction, often due to poisoning by the thiazole substrate or related impurities.

Q3: Are certain types of catalysts more susceptible to poisoning by thiazoles?

A3: Palladium catalysts, especially those with monodentate phosphine ligands or ligand-free systems, are particularly prone to deactivation by N-heterocycles.[4] While highly active, their open coordination sites are readily blocked. Catalysts based on bulky, electron-rich ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) often exhibit greater stability and resistance to poisoning due to steric shielding of the metal center.[4] Nickel catalysts can also be susceptible.[5][6]

Q4: Can I simply increase the catalyst loading to overcome deactivation?

A4: While modestly increasing the catalyst loading can sometimes compensate for gradual deactivation to achieve full conversion, it is not an ideal solution.[4] It increases costs and can lead to other issues, such as the formation of palladium black (inactive aggregated nanoparticles) at higher concentrations.[7] Addressing the root cause of the deactivation is a more robust strategy.

Q5: Is it possible to regenerate a catalyst that has been deactivated by this compound?

A5: Regeneration feasibility depends on the deactivation mechanism. If deactivation is due to poisoning, a chemical wash may sometimes restore activity. For example, mild acid washing can sometimes remove adsorbed poisoning species.[8] However, if deactivation is caused by thermal degradation (sintering) or irreversible complexation, regeneration is often ineffective, and the catalyst must be replaced.[9] For fouling by carbonaceous deposits (coke), calcination can be effective, though this is less common for the liquid-phase reactions typical for this substrate.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Reaction Stalls, Resulting in Low or No Product Yield

Your reaction begins, as confirmed by initial TLC or LC-MS analysis, but fails to proceed to completion, leaving significant amounts of starting material.

Potential Causes & Solutions

  • Cause A: Catalyst Poisoning by the Thiazole Ring

    • Causality: The sulfur and nitrogen atoms of the this compound are coordinating to the catalyst's active metal center, inhibiting its function. This is the most probable cause.

    • Troubleshooting Steps:

      • Ligand Modification: Switch to a catalyst system with more robust ligands. Bulky, electron-rich biarylphosphine ligands (like SPhos or XPhos) or N-Heterocyclic Carbene (NHC) ligands can sterically protect the metal center and improve stability.[4]

      • Incremental Substrate Addition: Instead of adding all the this compound at the beginning, add it slowly over several hours using a syringe pump. This keeps the concentration of the potential poison low, extending the catalyst's active lifetime.[4]

      • Use a "Guard Bed" or Scavenger: In some cases, pre-treating the substrate with a material that can bind impurities may be beneficial, although this is less common for substrate-induced poisoning.

  • Cause B: Insufficiently Inert Atmosphere

    • Causality: The active form of many cross-coupling catalysts (e.g., Pd(0)) is highly sensitive to oxygen.[4] The presence of air can lead to oxidation and deactivation. Similarly, moisture can interfere with the catalyst and reagents.

    • Troubleshooting Steps:

      • Improve Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

      • Use Schlenk Technique or Glovebox: Conduct the entire reaction setup, including reagent addition, under a strictly inert atmosphere. Ensure glassware is flame-dried or oven-dried immediately before use to remove adsorbed moisture.[4]

Issue 2: Inconsistent Results and Poor Reproducibility Between Batches

You run the same reaction on different days or with different batches of reagents and obtain significantly different yields.

Potential Causes & Solutions

  • Cause A: Variable Reagent Purity

    • Causality: Impurities in the this compound starting material or other reagents (e.g., boronic acids, organozincs) can act as potent catalyst poisons. Even trace amounts of other sulfur-containing compounds can have a dramatic effect.

    • Troubleshooting Steps:

      • Reagent Analysis: Analyze your this compound by NMR or GC-MS to confirm its purity before use.

      • Purification: If impurities are detected, purify the starting material by distillation, recrystallization, or column chromatography.

      • Source Consistency: Use reagents from the same supplier and lot number for a series of experiments to minimize variability.

  • Cause B: Thermal Degradation (Sintering)

    • Causality: If the reaction is run at high temperatures, the metal nanoparticles of a heterogeneous catalyst (or nanoparticles formed in situ from a homogeneous precursor) can agglomerate.[9] This process, known as sintering, reduces the active surface area of the catalyst, leading to lower activity.[11]

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Screen lower reaction temperatures to find the minimum temperature required for the reaction to proceed efficiently.

      • Ensure Efficient Stirring: Poor stirring can create localized "hot spots" where the temperature is higher than the bulk, promoting degradation. Use an appropriate stir bar and stirring rate to ensure the mixture is homogeneous.[4]

Data Summary: Catalyst System Performance

The following table summarizes observations for different catalyst types in the presence of N-heterocyclic compounds, providing a framework for selection.

Catalyst SystemLigand TypeTypical Observation in Presence of N-HeterocyclesMitigation Strategy
Pd(OAc)₂ / PPh₃Monodentate PhosphineHighly prone to deactivation via coordination of the heterocycle.[4]Use higher catalyst loading; switch to more robust ligands.
Pd₂(dba)₃ / BiarylphosphineBulky, Electron-RichImproved stability and resistance to poisoning compared to simple phosphines.[4]Optimize ligand-to-metal ratio; screen different biarylphosphine ligands.
Pd-NHC ComplexesN-Heterocyclic CarbeneGenerally show high stability and excellent resistance to poisoning.[4]May require specific synthesis of the NHC-ligated palladium complex.
NiCl₂(dppe)Bidentate PhosphineCan be effective but may also be susceptible to poisoning.[6]Screen different nickel precursors and ligands; requires careful optimization.

Visualizing Deactivation & Troubleshooting

Mechanism of Catalyst Poisoning by this compound

The diagram below illustrates how the lone pairs on the sulfur and nitrogen atoms of the thiazole ring can occupy the coordination sites on a palladium catalyst, preventing the substrate from binding and halting the catalytic cycle.

G cluster_0 Catalytic Cycle Interruption CAT Pd(0) Catalyst Active Site SUB Reactant (e.g., Aryl Halide) CAT:f1->SUB Normal Binding (Oxidative Addition) PROD Product SUB->PROD Catalytic Cycle THIAZOLE This compound (Poison) THIAZOLE->CAT:f1 Poisoning (Strong Coordination) start Reaction Stalls or Has Low Yield check_reagents Are Reagents Pure & Dry? start->check_reagents check_atmosphere Is Atmosphere Strictly Inert? check_reagents->check_atmosphere Yes purify Purify/Dry Reagents & Solvents check_reagents->purify No check_catalyst Is Catalyst System Appropriate? check_atmosphere->check_catalyst Yes improve_inert Improve Degassing & Use Schlenk/Glovebox check_atmosphere->improve_inert No sub_workflow Optimize Catalyst System check_catalyst->sub_workflow No purify->start improve_inert->start change_ligand Switch to Bulky/ NHC Ligands sub_workflow->change_ligand increase_loading Modestly Increase Catalyst Loading end Reaction Optimized increase_loading->end slow_addition Add Thiazole Substrate Incrementally change_ligand->slow_addition slow_addition->increase_loading

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Methoxy-2-methylthiazole and 5-Methoxy-2-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of heterocyclic compounds, understanding the nuanced differences between structurally related scaffolds is paramount. This guide provides an in-depth, objective comparison of the biological activities of 5-Methoxy-2-methylthiazole and 5-Methoxy-2-methylbenzothiazole. By synthesizing available data and outlining key experimental protocols, we aim to equip scientists with the knowledge to make informed decisions in their research endeavors.

Structural and Physicochemical Properties: A Tale of Two Rings

At first glance, this compound and 5-Methoxy-2-methylbenzothiazole share a common thiazole core substituted with methoxy and methyl groups. However, the fusion of a benzene ring in the benzothiazole analogue dramatically alters its physicochemical properties, which in turn influences its biological interactions.

PropertyThis compound5-Methoxy-2-methylbenzothiazole
Molecular Formula C₅H₇NOSC₉H₉NOS[1][2][3]
Molecular Weight 129.18 g/mol 179.24 g/mol [2][3]
Structure A monocyclic thiazole ringA bicyclic benzothiazole ring
LogP (Predicted) ~1.3~2.6[4]
Reactivity The thiazole ring is electron-rich and susceptible to electrophilic attack.The benzene ring introduces aromaticity and alters the electron distribution of the thiazole moiety.

The increased lipophilicity of 5-Methoxy-2-methylbenzothiazole, as indicated by its higher predicted LogP value, can enhance its ability to cross cellular membranes, a critical factor for intracellular drug targets.[1]

Comparative Biological Activities: An Inferential Analysis

Anticancer Activity

Derivatives of both thiazole and benzothiazole scaffolds have been extensively investigated for their anticancer properties.

Benzothiazole Derivatives: The benzothiazole nucleus is a common feature in a variety of potent anticancer agents.[5] For instance, certain 2-aminobenzothiazole derivatives have shown significant inhibitory activity against various cancer cell lines, including melanoma and prostate cancer.[6][7] The mechanism of action for some of these derivatives involves the inhibition of key enzymes like tubulin polymerization.[7] Specifically, derivatives of 2-phenylbenzothiazole have demonstrated remarkable anticancer activity against A549, SKOV3, and MCF7 cell lines.[8] Furthermore, the introduction of a methoxy group on the benzothiazole ring has been noted to enhance anticancer potential in some contexts.[9]

Thiazole Derivatives: Thiazole derivatives have also emerged as promising anticancer agents.[10] For example, a class of 4-(methoxymethyl)thiazole derivatives has shown potent activity against melanoma and prostate cancer cell lines by inhibiting tubulin polymerization.[6]

While direct data for the two title compounds is scarce, the extensive research on their parent scaffolds suggests that both could serve as valuable starting points for the development of novel anticancer agents. The benzofused ring in 5-Methoxy-2-methylbenzothiazole may offer a more rigid scaffold, potentially leading to more specific interactions with biological targets.

Antimicrobial Activity

The thiazole and benzothiazole moieties are present in numerous compounds with significant antimicrobial and antifungal activities.

Benzothiazole Derivatives: 5-Methoxy-2-methylbenzothiazole itself is suggested to have potential antimicrobial or antifungal properties.[1] Derivatives of benzothiazole have been shown to be effective against a range of bacterial and fungal pathogens, including resistant strains like MRSA.[11][12]

Thiazole Derivatives: Derivatives of 5-methylthiazole have demonstrated good activity against both Gram-positive and Gram-negative bacteria, such as E. coli and B. cereus.[13][14] The mode of action for some thiazole derivatives involves disruption of the bacterial cell membrane.

The lipophilic nature of the benzothiazole ring in 5-Methoxy-2-methylbenzothiazole might facilitate its passage through the lipid-rich cell walls of certain bacteria, potentially contributing to a broader spectrum of activity compared to its monocyclic counterpart.

Anti-inflammatory Activity

Both thiazole and benzothiazole derivatives have been explored for their anti-inflammatory potential, often through the inhibition of cyclooxygenase (COX) enzymes.

Benzothiazole Derivatives: Certain 2-amino benzothiazole derivatives, including a 6-methoxy substituted compound, have exhibited significant anti-inflammatory activity comparable to the standard drug diclofenac in carrageenan-induced paw edema models.[2]

Thiazole Derivatives: A series of 5-methylthiazole-thiazolidinone conjugates were found to possess moderate to good anti-inflammatory activity, with some compounds showing better efficacy than indomethacin.[15][16][17] The mechanism for some of these derivatives was identified as selective COX-1 inhibition.[15]

The structural rigidity and extended pi-system of the benzothiazole scaffold could allow for more effective binding to the active site of COX enzymes, potentially leading to higher inhibitory potency.

Key Experimental Protocols for Activity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[19]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and 5-Methoxy-2-methylbenzothiazole) and appropriate controls (e.g., vehicle, positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[19][20][21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[19][22]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compounds A->B Incubate 18-24h C 3. Add MTT Reagent (Incubate 2-4h) B->C Incubate 24-72h D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Viability and IC50 E->F

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.

Protocol (Broth Microdilution):

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[25]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension according to established guidelines (e.g., CLSI).[26]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.[26]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[25]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[25]

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay A 1. Prepare Serial Dilutions of Compounds in Broth C 3. Inoculate Wells A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate Plate (e.g., 37°C, 16-20h) C->D E 5. Read Results: Lowest concentration with no visible growth D->E

Caption: Workflow of the broth microdilution MIC assay.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[27]

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate in the presence of arachidonic acid.

Protocol (Fluorometric):

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and arachidonic acid solutions.[28]

  • Reaction Setup: In a 96-well plate, add the assay buffer, test compound dilutions, and the COX enzyme (either COX-1 or COX-2). Pre-incubate to allow for inhibitor binding.[29]

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.

COX_Inhibition_Assay cluster_pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Inhibitor This compound or 5-Methoxy-2-methylbenzothiazole Inhibitor->COX_Enzyme Inhibition

Caption: Simplified pathway of COX inhibition by test compounds.

Conclusion and Future Directions

References

A Comparative Study of 5-Methoxy-2-methylthiazole and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a privileged scaffold in the realm of medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a vast array of derivatives with a broad spectrum of biological activities. Thiazole-containing compounds have been successfully developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others.[2][3] The Hantzsch thiazole synthesis, a classic and versatile method, has been instrumental in the generation of numerous thiazole derivatives for pharmacological screening.[4] This guide provides a comparative analysis of 5-Methoxy-2-methylthiazole and other selected thiazole derivatives, highlighting their therapeutic potential and the underlying structure-activity relationships that govern their biological effects.

This compound: An Overview

This compound is a small, substituted thiazole derivative. While it is recognized as a flavoring agent, its therapeutic potential remains largely unexplored in publicly available scientific literature.[5] The presence of a methoxy group at the 5-position and a methyl group at the 2-position provides specific electronic and steric properties that could influence its interaction with biological targets. The methoxy group, being an electron-donating group, can affect the electron density of the thiazole ring, potentially modulating its reactivity and binding capabilities. The methyl group can contribute to hydrophobic interactions within a binding pocket.

Due to the limited data on the specific biological activities of this compound, this guide will draw comparisons with structurally related thiazole derivatives to infer its potential pharmacological profile and to highlight areas for future research.

Comparative Analysis with Other Thiazole Derivatives

The therapeutic efficacy of thiazole derivatives is highly dependent on the nature and position of their substituents. This section will compare this compound with other thiazole derivatives that have been evaluated for various biological activities.

Antimicrobial Activity

The thiazole nucleus is a core component of many antimicrobial agents. The antimicrobial activity of thiazole derivatives is often influenced by the substituents on the ring.

A study on 5-acetyl-4-methylthiazole derivatives demonstrated their potential as antimicrobial agents against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans.[6] The variation in activity among the tested derivatives highlighted the importance of the substituent at the 2-position. For instance, the derivative with a 3,4-dichloroaniline substituent at the 2-position (T1) showed weaker activity compared to the derivative with a 4-methoxyaniline substituent (T3), suggesting that electron-donating groups might enhance antimicrobial efficacy.[6]

Another study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones reported significant antibacterial and antifungal activity.[7][8] The structure-activity relationship (SAR) analysis revealed that the nature and position of the substituent on the benzylidene ring were crucial for activity. For example, a compound with a 4-chloro substituent on the benzylidene ring exhibited potent antifungal activity.[7]

Table 1: Comparison of Antimicrobial Activity of Selected Thiazole Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC/MBC)Key Structural FeaturesReference
5-acetyl-4-methyl-2-(4-methoxyaniline)-1,3-thiazole (T3)S. aureus, S. typhi, C. albicansMost active in the series4-methoxyaniline at C2[6]
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 12)MRSA, P. aeruginosa, E. coliHigher than ampicillin and streptomycin2,6-dichlorobenzylidene group[7]
2-amino-4-(4-bromophenyl)thiazolehCA II, AChE, BChEKi = 0.124 µM (hCA II), 0.129 µM (AChE), 0.083 µM (BChE)4-bromophenyl at C4[9]

Based on these findings, it is plausible that this compound could exhibit antimicrobial properties. The methoxy group at the 5-position might influence its activity, and further investigation is warranted.

Anticancer Activity

The thiazole scaffold is present in several anticancer drugs. The substitution pattern on the thiazole ring plays a critical role in determining the cytotoxic and pro-apoptotic effects of these compounds.

For instance, a study on 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives showed that the substituent at the 4-position of the thiazole ring significantly influenced their cytotoxicity against HeLa and A2780 cancer cell lines.[10] The 4-methyl and 4-phenyl substituted derivatives exhibited notable cytotoxic activity.[10]

Another study on 1,3-thiazole incorporated phthalimide derivatives demonstrated their pro-apoptotic activity on cancer cells.[11] The presence of a methoxy group on the phenyl ring attached to the thiazole was found to be favorable for activity in some cases.[2]

Table 2: Comparison of Anticancer Activity of Selected Thiazole Derivatives

Compound/DerivativeCell Line(s)Activity (IC50)Key Structural FeaturesReference
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazoleA2780, HeLa11.6 µM (A2780), 22.4 µM (HeLa)4-methylthiazole[10]
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazoleA2780, HeLa12.4 µM (A2780), 19.4 µM (HeLa)4-phenylthiazole[10]
2-phenylbenzothiazole tagged triazole derivativesA549, SKOV3, MCF7Varied IC50 values2-phenylbenzothiazole core[12]

The structural similarity of this compound to some of these active compounds suggests that it could be a candidate for anticancer drug development, although experimental validation is necessary.

Enzyme Inhibition

Thiazole derivatives have been explored as inhibitors of various enzymes implicated in diseases. For example, 2-amino thiazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes relevant to conditions like glaucoma and Alzheimer's disease.[9] The inhibitory potency was found to be dependent on the substituent at the 4-position of the thiazole ring.

A study on benzothiazole derivatives as inhibitors of the enzyme NQO2, a target for inflammation and cancer, revealed that methoxy-substituted benzothiazoles were among the most active compounds.[13] This suggests that the methoxy group can play a crucial role in the binding of thiazole derivatives to enzyme active sites.

Table 3: Comparison of Enzyme Inhibitory Activity of Selected Thiazole Derivatives

Compound/DerivativeTarget EnzymeActivity (Ki/IC50)Key Structural FeaturesReference
2-amino-4-(4-bromophenyl)thiazolehCA II, AChE, BChEKi = 0.124 µM, 0.129 µM, 0.083 µM4-bromophenyl at C4[9]
Methoxy-benzothiazole derivativeNQO2IC50 = 108 nMMethoxy-substituted benzothiazole[13]
5-Methylthiazole-thiazolidinone conjugateCOX-1Potent inhibition5-methylthiazole core[14]

Given the observed activity of methoxy-substituted thiazole analogs, this compound could potentially act as an inhibitor for certain enzymes, a hypothesis that requires experimental verification.

Experimental Protocols

To facilitate further research on this compound and its analogs, this section provides detailed methodologies for key biological assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Flow of Antimicrobial Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[10]

Logical Flow of MTT Cytotoxicity Assay:

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-2-methylthiazole Analogs as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold stands out as a versatile and privileged structure, integral to a multitude of biologically active compounds.[1][2] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on a specific, promising chemical series: 5-Methoxy-2-methylthiazole analogs. Our exploration will be centered on their potential as inhibitors of Phosphodiesterase 4 (PDE4), a well-validated target for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3][4][5]

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a compilation of data, but a logical framework for understanding how subtle molecular modifications can translate into significant changes in biological activity. We will dissect the causality behind experimental design and present self-validating protocols to ensure scientific rigor.

The Rationale for Targeting PDE4 with Thiazole Analogs

Phosphodiesterase 4 (PDE4) is a key enzyme in pro-inflammatory and immune cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses a cascade of inflammatory responses, including the release of cytokines like TNF-α.[3][6][7] The development of potent and selective PDE4 inhibitors is a major goal in anti-inflammatory drug discovery.[4][8]

The thiazole ring, with its unique electronic properties and ability to engage in various non-covalent interactions, serves as an excellent foundation for designing PDE4 inhibitors.[1][2] The 5-methoxy and 2-methyl substituents on the thiazole core provide a starting point for systematic modification to probe the active site of PDE4 and optimize potency, selectivity, and pharmacokinetic properties.

Decoding the Structure-Activity Relationship

The following sections will explore the hypothetical SAR of this compound analogs. While direct literature on this specific scaffold is limited, we will extrapolate from established SAR principles for other thiazole-based and methoxy-containing PDE4 inhibitors to construct a predictive framework.[9][10][11]

Core Scaffold: this compound

Our foundational molecule provides two key anchor points for modification: the 2-position and the 5-position. Additionally, the 4-position of the thiazole ring is a prime site for introducing diversity.

SAR_Core Thiazole This compound Core Pos2 2-Methyl Group (Probing for hydrophobic interactions) Thiazole->Pos2 Modification Site 1 Pos5 5-Methoxy Group (Potential H-bond acceptor) Thiazole->Pos5 Modification Site 2 Pos4 4-Position (Key for introducing larger substituents) Thiazole->Pos4 Modification Site 3

Caption: Core this compound scaffold and key modification points.

Modifications at the 4-Position: The Path to Potency

The 4-position of the thiazole ring is often a vector for introducing larger substituents that can interact with specific pockets within the PDE4 active site. Let's consider the introduction of an amide linkage at this position, connecting to various aryl groups.

Compound IDR Group (at 4-position via amide linkage)PDE4B IC50 (nM)TNF-α Inhibition EC50 (µM)
1a Phenyl52012.5
1b 4-Chlorophenyl1503.8
1c 4-Methoxyphenyl851.9
1d 3,4-Dimethoxyphenyl300.7
1e 4-(Trifluoromethyl)phenyl2105.2

Data is representative and for illustrative purposes.

SAR Insights:

  • Aryl Substitution: The introduction of an aryl amide at the 4-position is crucial for activity.

  • Electron-Donating Groups: The presence of electron-donating methoxy groups on the phenyl ring significantly enhances potency (compare 1a , 1c , and 1d ). This is a common feature in many potent PDE4 inhibitors, where the methoxy groups can interact with hydrophobic pockets in the enzyme's active site.[9][10]

  • Electron-Withdrawing Groups: While a moderately electron-withdrawing group like chlorine (1b ) improves activity over the unsubstituted phenyl ring (1a ), a strongly electron-withdrawing group like trifluoromethyl (1e ) is less favorable.

Exploring the 2-Methyl and 5-Methoxy Groups

To validate the importance of the core substituents, we can synthesize analogs where these groups are modified or removed, using compound 1d as our baseline.

Compound IDModificationPDE4B IC50 (nM)TNF-α Inhibition EC50 (µM)
1d 2-Methyl, 5-Methoxy300.7
2a 2-H, 5-Methoxy1503.5
2b 2-Methyl, 5-H2808.1
2c 2-Ethyl, 5-Methoxy451.1
2d 2-Methyl, 5-Ethoxy952.4

Data is representative and for illustrative purposes.

SAR Insights:

  • 2-Methyl Group: Removal of the 2-methyl group (2a ) leads to a significant drop in potency, suggesting it may be involved in beneficial hydrophobic interactions. Increasing its size to an ethyl group (2c ) is tolerated but does not improve activity.

  • 5-Methoxy Group: The 5-methoxy group is critical for high potency. Its removal (2b ) results in a nearly 10-fold loss of activity. This suggests it may act as a key hydrogen bond acceptor or interact favorably within a specific sub-pocket of the PDE4 active site.[10] Expanding it to an ethoxy group (2d ) is detrimental.

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

In Vitro PDE4B Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4B.

Principle: The assay measures the conversion of cAMP to AMP by the PDE4B enzyme. The amount of remaining cAMP is quantified, typically using a competitive binding assay or fluorescence polarization.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • Recombinant human PDE4B enzyme

  • Initiation: Start the reaction by adding the substrate, cAMP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop reagent (e.g., 0.1 M HCl).

  • Detection: Quantify the remaining cAMP using a suitable detection method, such as a commercially available cAMP assay kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Anti-Inflammatory Assay (TNF-α Release)

This assay measures the functional consequence of PDE4 inhibition in a cellular context.

Principle: Lipopolysaccharide (LPS) is used to stimulate the release of the pro-inflammatory cytokine TNF-α from immune cells (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7). A potent PDE4 inhibitor will suppress this release.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Add LPS to the wells to stimulate TNF-α production (a typical concentration is 1 µg/mL).

  • Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration. Determine the EC50 value.

Visualizing the Mechanism and Workflow

Understanding the underlying biological pathway and the experimental workflow is crucial for contextualizing the SAR data.

PDE4 Signaling Pathway

PDE4_Pathway cluster_cell Inflammatory Cell GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (Active) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Catalyzes Inflammation Suppression of Inflammatory Response (e.g., TNF-α release) PKA->Inflammation Thiazole This compound Analog (Inhibitor) Thiazole->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway in an inflammatory cell.

General Experimental Workflow

Workflow cluster_0 Discovery Phase cluster_1 Screening & SAR cluster_2 Lead Optimization Design Analog Design & Synthesis Purification Purification & Characterization Design->Purification PDE4_Assay In Vitro PDE4 Inhibition Assay Purification->PDE4_Assay Cell_Assay Cellular TNF-α Assay PDE4_Assay->Cell_Assay SAR_Analysis SAR Analysis & Iteration Cell_Assay->SAR_Analysis SAR_Analysis->Design Feedback Loop ADME ADME/Tox Profiling SAR_Analysis->ADME InVivo In Vivo Efficacy Models ADME->InVivo

Caption: General workflow for SAR-driven drug discovery of PDE4 inhibitors.

Conclusion and Future Directions

This guide provides a foundational framework for understanding the structure-activity relationships of this compound analogs as potential PDE4 inhibitors. The hypothetical SAR data, grounded in established principles for this target class, underscores the importance of systematic modification and robust biological evaluation. The key takeaways are the critical role of the 4-position for introducing potency-driving aryl groups and the essential nature of the 2-methyl and 5-methoxy substituents for maintaining high affinity.

Future work should focus on synthesizing these proposed analogs and validating the predicted SAR. Further optimization could involve exploring a wider range of substituents at the 4-position and fine-tuning the physicochemical properties to achieve a desirable balance of potency, selectivity, and drug-like characteristics. The ultimate goal is the identification of a lead compound with a promising preclinical profile for the treatment of inflammatory diseases.

References

A Guide to Spectroscopic Differentiation of 5-Methoxy-2-methylthiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise identification of isomeric molecules is paramount. Subtle shifts in the placement of functional groups can dramatically alter a compound's pharmacological activity, toxicity, and physical properties. The methoxy-methylthiazole scaffold, a key heterocyclic motif, presents a classic analytical challenge: distinguishing between its various positional isomers. This guide provides an in-depth spectroscopic comparison of 5-Methoxy-2-methylthiazole and its key isomers, offering a framework for their unambiguous identification. We will delve into the causality behind the expected spectral differences in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established chemical principles and supported by data from analogous structures.

The Isomeric Challenge

The core structure, C₅H₇NOS (Molecular Weight: 129.18 g/mol ), can exist in several isomeric forms depending on the substitution pattern on the thiazole ring. This guide will focus on the four primary isomers where the methyl and methoxy groups are directly attached to the ring.

Caption: Chemical structures of the primary methoxy-methylthiazole isomers.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is a first-line technique for isomer differentiation, as the chemical environment of each proton dictates its resonance frequency (chemical shift). The primary differentiators will be the sole proton on the thiazole ring and the protons of the methyl and methoxy groups.

The aromaticity of the thiazole ring leads to chemical shifts for its protons typically in the range of 7.27-8.77 ppm[1]. The electron-donating methoxy group (-OCH₃) will shield (shift upfield to a lower ppm) adjacent or para-positioned protons, while the electron-neutral methyl group (-CH₃) has a smaller effect.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerThiazole-H-OCH₃ (singlet)-CH₃ (singlet)Rationale for Thiazole-H Shift
This compound ~7.0-7.3 (H4)~3.9~2.7H4 is adjacent to the strongly electron-donating -OCH₃ group, causing significant shielding (upfield shift).
2-Methoxy-5-methylthiazole ~7.4-7.7 (H4)~4.1~2.5H4 is adjacent to the -CH₃ and influenced by the -OCH₃ group through the sulfur atom, resulting in a midfield resonance.
4-Methoxy-2-methylthiazole ~6.8-7.1 (H5)~3.9~2.7H5 is adjacent to the strongly electron-donating -OCH₃ group, leading to a highly shielded (upfield) signal.
2-Methoxy-4-methylthiazole ~7.1-7.4 (H5)~4.1~2.4H5 is adjacent to the -CH₃ and influenced by the -OCH₃ group through the nitrogen atom, resulting in a midfield resonance.

Causality Behind the Shifts: The position of the lone thiazole proton relative to the electron-donating methoxy group is the most telling feature. When the proton is on a carbon directly bonded to the oxygen-bearing carbon (as in 5-methoxy and 4-methoxy isomers), it experiences maximum shielding and appears at a lower chemical shift. The methyl and methoxy proton signals will appear as sharp singlets in all isomers, but their precise chemical shifts will also vary slightly due to the overall electronic structure of the ring. For instance, a methoxy group at the C2 position often results in a slightly more downfield shift compared to one at C4 or C5.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR provides complementary data, revealing the electronic environment of the carbon atoms. The chemical shifts of the five carbons (three in the ring, one methyl, one methoxy) provide a unique fingerprint for each isomer.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

IsomerC2C4C5-OCH₃-CH₃
This compound ~158~120~155~58~19
2-Methoxy-5-methylthiazole ~168~125~135~57~15
4-Methoxy-2-methylthiazole ~159~158~105~57~19
2-Methoxy-4-methylthiazole ~167~148~112~56~17

Expert Insights:

  • C2 Carbon: The C2 carbon, situated between the nitrogen and sulfur atoms, is typically the most deshielded (downfield) carbon of the ring, often appearing above 150 ppm[2]. When a methoxy group is directly attached (2-methoxy isomers), this effect is amplified, pushing the C2 signal further downfield (~167-168 ppm).

  • Carbons Bearing Methoxy Groups: Carbons directly bonded to the electron-donating methoxy group (C5 in 5-methoxy, C2 in 2-methoxy, C4 in 4-methoxy) are highly deshielded.

  • Methoxy Carbon (-OCH₃): The chemical shift of the methoxy carbon itself is sensitive to its orientation relative to the aromatic ring. While typically appearing around 56-58 ppm, steric hindrance from an adjacent substituent (like the methyl group in 2-methyl-4-methoxythiazole) could potentially force the methoxy group out of the plane of the ring. This conformational change can reduce conjugation and lead to an unusual deshielding effect, pushing the signal to ~62 ppm.[3]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy identifies functional groups and provides a "fingerprint" based on molecular vibrations. While all isomers share the same functional groups, the positions of these groups will cause subtle but measurable shifts in the vibrational frequencies of the thiazole ring.

Predicted Key IR Absorption Bands (cm⁻¹)

VibrationThis compound2-Methoxy-5-methylthiazole4-Methoxy-2-methylthiazole2-Methoxy-4-methylthiazole
C-H Stretch (Aromatic) 3100-31503100-31503100-31503100-3150
C-H Stretch (Aliphatic) 2850-30002850-30002850-30002850-3000
C=N Stretch ~1580~1610~1570~1600
C=C Stretch ~1500~1480~1510~1490
C-O Stretch (Asymmetric) ~1250~1270~1240~1260

Trustworthiness of Assignments:

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring, typically found between 1400-1620 cm⁻¹, are highly characteristic.[4] The exact positions are sensitive to the electronic effects of the substituents. A methoxy group at C2, for example, will influence the C=N bond more directly than a methoxy group at C4 or C5, leading to distinct frequencies.

  • C-O Ether Stretch: The strong, asymmetric C-O stretching band of the aryl ether linkage is a prominent feature, generally appearing in the 1240-1270 cm⁻¹ region.[5] Its precise location can offer clues about the substitution pattern.

Mass Spectrometry: Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural information based on fragmentation patterns. All four isomers will exhibit a molecular ion (M⁺˙) peak at m/z 129. However, the arrangement of the substituents will dictate the relative stability of the fragment ions, leading to different relative abundances in the mass spectrum.

Predicted Key Fragment Ions (m/z)

IsomerM⁺˙[M-CH₃]⁺[M-OCH₃]⁺[M-CO]⁺Key Differentiator
This compound 12911498101Likely loss of CH₃ from the methyl group, followed by CO loss from the methoxy-adjacent ring position.
2-Methoxy-5-methylthiazole 12911498101Likely loss of CH₃ from the methoxy group, a common pathway for aryl methyl ethers.[6]
4-Methoxy-2-methylthiazole 12911498101A strong [M-CH₃]⁺ peak is expected from the stable acylium-like ion formed by cleaving the methyl group at C2.
2-Methoxy-4-methylthiazole 12911498101Fragmentation may be driven by the loss of the methoxy methyl radical, similar to the 2-methoxy-5-methyl isomer.

Mechanistic Insights: The fragmentation of these isomers is a competition between several pathways, including the loss of a methyl radical (˙CH₃) from either the C2-methyl or the O-methyl group, or the loss of a methoxy radical (˙OCH₃).[7] The most stable resulting cation will typically produce the most abundant fragment peak (the base peak). For example, α-cleavage next to the sulfur or nitrogen atoms is a favorable process. The loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the ring structure after an initial fragmentation is also common and can provide further structural clues.[6][8]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, place a single drop between two NaCl or KBr plates. For solid samples, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Background: Record a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 200.

Workflow for Isomer Identification

G cluster_input Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_decision Data Interpretation cluster_output Identification Unknown Unknown Isomer MS Mass Spectrometry (m/z 129) Unknown->MS Confirm MW IR Infrared Spectroscopy (Functional Groups) Unknown->IR Confirm Groups NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR Elucidate Structure H_NMR_Shift Thiazole-H Shift? NMR->H_NMR_Shift C_NMR_Pattern C2 & C-O Shifts? H_NMR_Shift->C_NMR_Pattern Primary Check MS_Frag Fragmentation Pattern? C_NMR_Pattern->MS_Frag Secondary Check ID1 5-Methoxy-2-methyl MS_Frag->ID1 Final Confirmation ID2 2-Methoxy-5-methyl MS_Frag->ID2 Final Confirmation ID3 4-Methoxy-2-methyl MS_Frag->ID3 Final Confirmation ID4 2-Methoxy-4-methyl MS_Frag->ID4 Final Confirmation

Caption: Logical workflow for the spectroscopic identification of methoxy-methylthiazole isomers.

Conclusion

Distinguishing between the positional isomers of this compound is a task readily achievable through a systematic, multi-technique spectroscopic approach. While mass spectrometry will confirm the correct molecular weight, it is the fine details within NMR and IR spectra that provide the definitive structural evidence. ¹H NMR offers the clearest initial differentiation based on the chemical shift of the lone thiazole ring proton, which is highly sensitive to the electronic influence of the adjacent methoxy group. ¹³C NMR provides robust confirmation by revealing the unique chemical shifts of the ring carbons, particularly the C2 carbon and those bearing the substituents. Finally, subtle shifts in the C=N, C=C, and C-O vibrational bands in the IR spectrum serve as a valuable cross-check. By integrating these datasets, researchers can confidently and accurately assign the correct structure to their synthesized or isolated compound.

References

A Strategic Guide to Benchmarking 5-Methoxy-2-methylthiazole Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold." Its unique electronic properties and ability to form a multitude of interactions have made it a cornerstone in the design of compounds targeting a vast array of enzymes.[1] Thiazole derivatives have demonstrated significant inhibitory activity against enzymes implicated in inflammation, cancer, and neurodegenerative diseases.[1][2][3] For instance, various substituted thiazoles have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, acetylcholinesterase (AChE), 5-lipoxygenase (5-LO), and deoxyribonuclease I (DNase I).[2][4][5]

This guide focuses on 5-Methoxy-2-methylthiazole , a structurally simple member of this versatile chemical family. While extensive literature on its specific biological activities is sparse, its core structure suggests a latent potential for enzyme inhibition. The presence of a methoxy group, in particular, has been noted in other chemical series to enhance biological activity.[6][7]

The objective of this document is not to present pre-existing data on this compound, but rather to provide a robust, field-proven framework for its comprehensive evaluation. We will outline a strategic benchmarking plan, proposing a series of experiments to profile its inhibitory potential against two clinically relevant enzyme targets: Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE) . By comparing its performance directly against well-characterized, "gold-standard" inhibitors—Celecoxib for COX-2 and Donepezil for AChE—researchers can rapidly and accurately ascertain its therapeutic promise.

Part 1: The Benchmarking Strategy - From Target Selection to Data Interpretation

A successful benchmarking campaign requires a logical and systematic approach. The causality behind our experimental choices is paramount. We select COX-2 and AChE as initial targets due to the established precedent of thiazole derivatives showing activity against these enzymes, representing major therapeutic areas (inflammation and neurodegeneration).

Selected Benchmark Inhibitors
  • Celecoxib: A highly selective, non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits COX-2. Its well-defined potency (IC50 ≈ 0.04 µM) provides a clear benchmark for anti-inflammatory potential and selectivity.[1]

  • Donepezil: A potent and selective inhibitor of AChE used in the treatment of Alzheimer's disease. Its high affinity (IC50 ≈ 6.7-11 nM) sets a high bar for any compound aiming for utility in neurodegenerative disorders.[7][8]

Proposed Experimental Workflow

The workflow is designed to be a self-validating system, moving from broad screening to precise characterization. Each step includes necessary controls to ensure data integrity.

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Comparative Analysis A Compound Acquisition (this compound, Celecoxib, Donepezil) B Solubilization & Dilution Series A->B Quality Control C Primary Single-Concentration Screen (e.g., 10 µM) B->C Prepare Stocks D Target 1: COX-2 Assay C->D E Target 2: AChE Assay C->E F Dose-Response Assay for Active Hits D->F If % Inhibition > 50% E->F If % Inhibition > 50% G IC50 Value Calculation F->G Curve Fitting H Selectivity Screen (COX-1 Assay) G->H Characterize Selectivity I Data Consolidation & Tabulation G->I Input Potency Data H->I J Benchmark Comparison (Potency & Selectivity) I->J Generate Report

Caption: Proposed workflow for benchmarking this compound.

Part 2: Detailed Experimental Protocols

The trustworthiness of any comparison guide rests on the reproducibility of its methods. The following protocols are based on established, widely-used assays.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the classic Ellman's method, a robust and cost-effective colorimetric assay suitable for high-throughput screening.[9][10][11]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion that is quantified by measuring its absorbance at 412 nm.[9][10]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • 96-well microplate

  • Spectrophotometric plate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh).

    • Dilute AChE enzyme stock to the desired working concentration (e.g., 0.1 U/mL) in phosphate buffer.

    • Prepare a dilution series of this compound and the benchmark inhibitor, Donepezil, in buffer (e.g., with a final DMSO concentration ≤1%).

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (or solvent for control wells).

    • Add 10 µL of DTNB solution.

    • Add 10 µL of the diluted AChE solution. For the blank well, add 10 µL of buffer instead.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each inhibitor concentration relative to the solvent control and calculate the IC50 value using non-linear regression analysis.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a fluorometric assay, which offers high sensitivity for screening COX-1 and COX-2 inhibitors.[12][13]

Principle: The peroxidase component of the COX enzyme converts a probe (e.g., Amplex Red) in the presence of a cofactor and arachidonic acid into a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • 96-well black microplate

  • Fluorometric plate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the COX Cofactor in Assay Buffer.

    • Prepare a dilution series of this compound and the benchmark inhibitor, Celecoxib.

    • Prepare a "Reaction Master Mix" for each enzyme (COX-1 and COX-2) containing Assay Buffer, COX Probe, diluted Cofactor, and the respective enzyme.

  • Assay Setup (per well):

    • Add 10 µL of the diluted test inhibitor or solvent control to the appropriate wells.

    • Add 80 µL of the Reaction Master Mix to each well.

  • Pre-incubation: Mix and incubate the plate for 10 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well.

  • Kinetic Measurement: Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percent inhibition and IC50 values as described for the AChE assay. Running parallel assays for COX-1 and COX-2 is crucial for determining the inhibitor's selectivity.

Part 3: Data Visualization and Interpretation

Clear data presentation is essential for objective comparison. The results of the proposed experiments would be summarized to allow for at-a-glance assessment of the test compound's performance.

Hypothetical Performance Data

The following table presents a plausible, albeit fictional, dataset that could be generated from the described assays. This illustrates how this compound would be compared against the benchmarks.

CompoundTarget EnzymeIC50 (µM)COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
This compound AChE25.4N/A
COX-1>100>7.8
COX-212.8
Donepezil AChE0.009[7][8]N/A
COX-1InactiveN/A
COX-2Inactive
Celecoxib AChEInactiveN/A
COX-115375
COX-20.04

In this hypothetical scenario, this compound shows modest, non-selective activity against COX-2 and weak activity against AChE, indicating it is a significantly weaker inhibitor than either specialized benchmark drug. This type of data would guide future medicinal chemistry efforts to optimize the scaffold.

Visualizing the Biological Context

Understanding the pathways in which these enzymes operate is critical for interpreting the significance of inhibition.

COX-2 Signaling Pathway: COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandin H2 (PGH2).[14][15] PGH2 is then converted by downstream synthases into various prostaglandins, such as PGE2, which are key mediators of inflammation, pain, and fever.[16][17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm PL Membrane Phospholipids AA Arachidonic Acid PL->AA via Phospholipase A2 (Stimulated by Cytokines) COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Receptor Prostaglandin Receptors (EP) on Target Cell PGE2->Receptor Extracellular Signaling Inflammation Inflammation, Pain, Fever Receptor->Inflammation Celecoxib Celecoxib (Benchmark Inhibitor) Celecoxib->COX2 Inhibits Test_Cmpd This compound (Test Compound) Test_Cmpd->COX2 Inhibits

Caption: The COX-2 pathway in inflammation and points of inhibition.

AChE in the Cholinergic Synapse: In a cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron to propagate a signal.[6][18] AChE, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[5][19]

G cluster_pre Presynaptic Neuron cluster_synapse cluster_post Postsynaptic Neuron Vesicle Vesicles containing Acetylcholine (ACh) ACh ACh Vesicle->ACh Release ChT Choline Transporter AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptors ACh->Receptor Binds Choline Choline AChE->Choline Choline->ChT Reuptake Signal Signal Propagation Receptor->Signal Donepezil Donepezil (Benchmark Inhibitor) Donepezil->AChE Inhibits Test_Cmpd This compound (Test Compound) Test_Cmpd->AChE Inhibits

Caption: Role of AChE in the synapse and points of inhibition.

Conclusion

This guide provides a comprehensive and scientifically rigorous strategy for evaluating the inhibitory potential of this compound. By benchmarking it against established inhibitors like Celecoxib and Donepezil using standardized and validated protocols, researchers can generate clear, interpretable, and trustworthy data. This approach not only elucidates the specific activity of a novel compound but also places its performance within a clinically and pharmacologically relevant context, paving the way for informed decisions in drug discovery and development.

References

A Researcher's Guide to Cross-Reactivity Profiling of 5-Methoxy-2-methylthiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Imperative of Selectivity

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including anti-cancer, anti-inflammatory, and anti-diabetic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[2] 5-Methoxy-2-methylthiazole represents a class of such compounds with significant therapeutic potential. However, as with any small molecule inhibitor, understanding its selectivity is paramount. Cross-reactivity, or the binding to unintended "off-targets," can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a rigorous and multi-faceted approach to profiling the cross-reactivity of these compounds is not just a regulatory hurdle but a fundamental aspect of rational drug design.

This guide provides a comprehensive framework for assessing the selectivity of this compound-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide researchers in their own investigations. Our approach is built on three pillars: broad-based biochemical screening, confirmation of target engagement in a cellular context, and unbiased proteome-wide off-target identification.

Part 1: Kinase Selectivity Profiling - A Kinome-Wide View

Protein kinases are one of the most intensively pursued classes of drug targets, particularly in oncology.[5] Given the structural conservation of the ATP-binding site across the human kinome, kinase inhibitors often exhibit off-target activity.[6][7] Therefore, the initial step in characterizing a novel thiazole-based inhibitor is to assess its selectivity against a large panel of kinases.

Rationale for Kinase Panel Screening

A broad kinase screen provides a bird's-eye view of a compound's selectivity profile.[8][9] This is crucial for:

  • Identifying primary and secondary targets: Understanding the full spectrum of kinases a compound inhibits.

  • Early identification of potential liabilities: Highlighting potential off-target toxicities.[4]

  • Guiding Structure-Activity Relationship (SAR) studies: Enabling chemists to rationally design more selective compounds.

We will utilize a radiometric-based activity assay, a gold standard for its sensitivity and robustness.[10]

Illustrative Kinase Selectivity Data

The following table presents hypothetical data for a compound, "Thiazole-X," a derivative of this compound, screened against a panel of kinases at a fixed concentration (e.g., 1 µM) to determine the percent inhibition.

Kinase TargetFamilyPercent Inhibition at 1 µM Thiazole-X
Target Kinase A Tyrosine Kinase 98%
Kinase BSerine/Threonine Kinase75%
Kinase CTyrosine Kinase52%
Kinase DSerine/Threonine Kinase15%
Kinase ELipid Kinase8%
... (400+ other kinases)...<10%

This data is illustrative and serves as a template for presenting experimental findings.

Follow-up dose-response studies would be conducted for any kinase showing significant inhibition (e.g., >50%) to determine the IC50 value, the concentration required to inhibit 50% of the kinase's activity.

Kinase TargetIC50 (nM) for Thiazole-X
Target Kinase A 15
Kinase B250
Kinase C800
Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a standard radiometric assay for determining kinase inhibition.

  • Reaction Mixture Assembly: In a 96-well plate, combine the following in order:

    • 10 µL of the test compound (Thiazole-X) or control (e.g., Staurosporine) at various concentrations.

    • 10 µL of the specific kinase enzyme in assay buffer.

    • 10 µL of the corresponding substrate peptide.

  • Initiation of Reaction: Add 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is in the linear range.

  • Termination of Reaction: Add 50 µL of 1% phosphoric acid to stop the reaction.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP will pass through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any remaining unincorporated ATP.

  • Scintillation Counting: Add scintillant to each well and count the radioactivity using a scintillation counter. The counts are directly proportional to the amount of phosphorylated substrate and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Kinase Selectivity Workflow

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Screening start Synthesized Thiazole-X Compound primary_screen Primary Screen (Single High Concentration) start->primary_screen Test against >400 kinases data_analysis1 Identify Hits (% Inhibition > 50%) primary_screen->data_analysis1 dose_response Dose-Response Assay (IC50 Determination) data_analysis1->dose_response For significant hits selectivity_profile Generate Kinase Selectivity Profile dose_response->selectivity_profile

Caption: Workflow for biochemical kinase selectivity profiling.

Part 2: Cellular Target Engagement - Is the Compound Hitting its Target in a Live Cell?

Biochemical assays are essential but lack the complexity of a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[11] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13]

Rationale for CETSA

CETSA provides crucial information that biochemical assays cannot:

  • Confirms Target Engagement: Directly demonstrates that the compound reaches and binds to its target in a physiologically relevant context.[11]

  • Assesses Cell Permeability: A positive CETSA result implies the compound can cross the cell membrane.

  • Informs on Functional Outcomes: Target engagement is a prerequisite for a compound's cellular activity.

Illustrative CETSA Data

The results of a CETSA experiment are typically visualized as a "melt curve," which plots the amount of soluble target protein remaining after heating to various temperatures. A shift in this curve to the right in the presence of the compound indicates target stabilization.

Temperature (°C)% Soluble Target Kinase A (Vehicle)% Soluble Target Kinase A (Thiazole-X)
37100100
4598100
508599
555092
602075
65540
70210

This data is illustrative and shows a clear thermal shift, indicating that Thiazole-X binds to and stabilizes Target Kinase A in cells.

Experimental Protocol: Immunoblot-Based CETSA

This protocol describes a standard CETSA workflow using Western blotting for detection.[14]

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with either the vehicle (e.g., DMSO) or Thiazole-X at a desired concentration (e.g., 10x the cellular IC50) for a specified time (e.g., 1-3 hours).[14]

  • Heating Step:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Immunoblotting:

    • Collect the supernatant (containing the soluble proteins) and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and heating.

  • Immunoblotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-Target Kinase A).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 37°C).

    • Plot the normalized intensities against temperature to generate the melt curves for both vehicle- and compound-treated samples.

Visualization of CETSA Principle

CETSA_Principle cluster_no_ligand No Ligand cluster_with_ligand With Ligand (Thiazole-X) p_unfolded Unfolded Protein (Aggregates) p_folded Folded Protein heat1 Heat p_folded->heat1 heat1->p_unfolded pl_complex Protein-Ligand Complex heat2 Heat pl_complex->heat2 pl_stable Stabilized Complex pl_stable->p_unfolded Less Aggregation heat2->pl_stable

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Part 3: Proteome-Wide Off-Target Profiling - An Unbiased Discovery Approach

While kinase panels are extensive, they are inherently biased towards known targets. To uncover unexpected off-targets, an unbiased, proteome-wide approach is necessary.[15] Chemical proteomics, often coupled with mass spectrometry, allows for the identification of compound-binding proteins on a global scale.[16][17]

Rationale for Proteome-Wide Analysis

This unbiased approach is critical for:

  • Discovering Novel Off-Targets: Identifying interactions with proteins that would not be included in a standard kinase panel.

  • Understanding Mechanism of Action: Uncovering pathways that may be modulated by the compound, contributing to its efficacy or toxicity.

  • Repurposing Opportunities: Identifying new therapeutic indications for the compound.[16]

We will describe a method based on affinity-based protein profiling, where an alkyne-tagged version of Thiazole-X is used as a probe to pull down its binding partners from cell lysates.[18]

Illustrative Proteomics Data

The output of a chemical proteomics experiment is a list of proteins that are significantly enriched in the probe pull-down compared to a control.

Protein IDGene NameFold Enrichment (Probe vs. Control)Putative Function
P00533EGFR25.6Known Target Kinase
Q9Y243STK1012.1Serine/Threonine Kinase
P53779NT5DC18.55'-nucleotidase
P04049ALDH27.9Aldehyde dehydrogenase

This illustrative data shows the expected enrichment of the primary target (EGFR, assuming this is Target Kinase A) and identifies other potential off-targets, including another kinase (STK10) and non-kinase proteins (NT5DC1, ALDH2).[16]

Experimental Protocol: Affinity-Based Chemical Proteomics
  • Probe Synthesis: Synthesize an analogue of Thiazole-X that incorporates a clickable tag, such as a terminal alkyne, without significantly altering its binding properties.

  • Cell Lysis and Probe Incubation:

    • Prepare a native cell lysate from the relevant cell line.

    • Incubate the lysate with the alkyne-tagged Thiazole-X probe or a DMSO control.

    • For competitive experiments, pre-incubate the lysate with an excess of the untagged Thiazole-X before adding the probe. This helps to distinguish specific from non-specific binders.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the probe-bound proteins.

  • Affinity Purification:

    • Incubate the biotinylated lysate with streptavidin-coated beads to capture the probe-bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Elute and denature the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Data Analysis:

    • Use a proteomics data analysis pipeline (e.g., MaxQuant) to identify and quantify the proteins.

    • Calculate the fold enrichment for each protein in the probe-treated sample compared to the control.

    • Proteins that are significantly enriched and whose binding is competed away by the untagged compound are considered high-confidence off-targets.

Visualization of Chemical Proteomics Workflow

Proteomics_Workflow cluster_proteomics Chemical Proteomics lysate Cell Lysate probe Add Alkyne-Tagged Thiazole-X Probe lysate->probe click Click Chemistry (Add Biotin-Azide) probe->click capture Streptavidin Affinity Capture click->capture digest On-Bead Digestion (Trypsin) capture->digest ms LC-MS/MS Analysis digest->ms data_analysis Identify and Quantify Enriched Proteins ms->data_analysis

Caption: Workflow for unbiased off-target identification using chemical proteomics.

Conclusion: Synthesizing the Data for a Complete Profile

A thorough understanding of a compound's cross-reactivity is essential for its successful development. By integrating kinome-wide biochemical screening, cellular target engagement assays, and unbiased proteomic profiling, researchers can build a comprehensive selectivity profile for this compound-based compounds. This multi-pronged approach not only de-risks potential drug candidates by identifying liabilities early but also illuminates their full biological activity, paving the way for safer and more effective medicines. The protocols and frameworks provided herein serve as a robust guide for researchers dedicated to the rigorous and scientifically sound advancement of novel therapeutics.

References

A Comparative Guide to the Structural Confirmation of 5-Methoxy-2-methylthiazole: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's function, reactivity, and interaction with biological targets. For a molecule like 5-Methoxy-2-methylthiazole, a sulfurous and green-tasting thiazole derivative of interest in flavor chemistry and as a potential building block in medicinal chemistry, an accurate structural assignment is the bedrock of any further investigation.[1][2]

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer invaluable insights into a molecule's connectivity and functional groups, they remain inferential. In contrast, single-crystal X-ray crystallography stands as the gold standard, providing direct, unambiguous evidence of atomic positions in the solid state.

Notably, a comprehensive search of the current literature and structural databases reveals a scarcity of published experimental data for this compound, and a public crystal structure is not available.[1][2] This guide will, therefore, use X-ray crystallography as the theoretical benchmark for absolute structural confirmation and compare it against the predicted and expected data from other standard analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides a definitive three-dimensional map of a molecule's structure. The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. By analyzing the pattern of diffracted X-rays, scientists can calculate the electron density distribution and, consequently, the precise location of each atom.

Causality in Experimental Choice: For a novel or commercially valuable compound, choosing to pursue X-ray crystallography is a decision driven by the need for certainty. It eliminates any ambiguity in isomerism, conformation, and stereochemistry, which is critical for patent applications, regulatory submissions, and understanding structure-activity relationships (SAR). While obtaining a high-quality single crystal can be a significant hurdle, the richness and finality of the data are unparalleled.

What X-ray Crystallography Would Reveal for this compound:
  • Absolute Connectivity: It would irrefutably confirm the thiazole ring structure and the precise placement of the methyl group at position 2 and the methoxy group at position 5.

  • Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C=N, C-O) and angles would be determined, offering insights into the electronic nature of the thiazole ring and the influence of its substituents.

  • Planarity and Conformation: The planarity of the thiazole ring and the preferred conformation of the methoxy group relative to the ring would be unequivocally established.

  • Intermolecular Interactions: The crystal packing would reveal how individual molecules of this compound interact with each other in the solid state, identifying any hydrogen bonds, π-stacking, or other non-covalent interactions that might influence its physical properties.

Spectroscopic Techniques: A Correlative Approach

In the absence of a crystal structure, researchers rely on a suite of spectroscopic techniques to piece together the molecular puzzle. Each method provides a unique set of clues, and when combined, they can build a strong, albeit indirect, case for a proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting pattern reveals the number of neighboring protons.

¹³C NMR Spectroscopy:

  • Provides a signal for each unique carbon atom in the molecule, indicating the carbon skeleton.

Expertise in Interpretation: For this compound, we would expect to see specific signals. The methyl group attached to the thiazole ring would likely appear as a singlet around 2.5 ppm in the ¹H NMR spectrum. The methoxy protons would also be a singlet, typically around 3.8-4.0 ppm. The lone proton on the thiazole ring would appear as a singlet in the aromatic region. The ¹³C NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shift of the methoxy carbon is particularly informative and typically appears around 55-60 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Causality in Experimental Choice: IR is a rapid and non-destructive technique often used as a first-pass analysis to confirm the presence of key functional groups synthesized or to monitor the progress of a reaction. For this compound, the IR spectrum would be used to confirm the presence of the C=N and C-O bonds.

Expected Absorptions:

  • C=N Stretch: A characteristic absorption band for the thiazole ring would be expected around 1600-1650 cm⁻¹.

  • C-O Stretch: A strong absorption from the methoxy group's C-O bond should appear in the 1050-1250 cm⁻¹ region.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer further clues about its structure.

Expertise in Interpretation: For this compound (molecular weight: 129.18 g/mol ), a high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z corresponding to its exact mass (129.0248).[1] The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 114, or cleavage of the ring.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H & ¹³C)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Data Type Absolute 3D StructureConnectivity & Chemical EnvironmentFunctional GroupsMolecular Weight & Formula
Unambiguity UnambiguousHigh (for connectivity)Low (confirmatory)High (for formula), Inferential (for structure)
Sample Phase Solid (Single Crystal)SolutionSolid, Liquid, or GasGas Phase (after ionization)
Key Information Bond lengths, angles, conformation, packingH-C framework, neighboring atomsPresence of C=N, C-O bondsMolecular formula, fragmentation patterns
Major Limitation Requires a suitable single crystalProvides an average structure in solutionLacks detailed connectivity dataIsomer differentiation can be difficult

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: A high-quality single crystal of this compound must be grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibration. It is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and refined to yield the final atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a 1-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, typically with proton decoupling. Due to the low natural abundance of ¹³C, a greater number of scans (>1024) is usually required.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Acquisition: Place the salt plates in the spectrometer's sample holder.

  • Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum is recorded first and automatically subtracted.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatograph (GC-MS) or by direct infusion into an electrospray ionization (ESI) source.

  • Ionization: Ionize the sample. Electron ionization (EI) at 70 eV is common for GC-MS.

  • Data Acquisition: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance, generating the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the logical workflow for structure elucidation, highlighting the definitive role of X-ray crystallography compared to the complementary nature of spectroscopic methods.

G cluster_0 Spectroscopic Analysis (Inferential) cluster_1 Definitive Analysis MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure: This compound MS->Proposed_Structure Strong Evidence IR IR Spectroscopy (Functional Groups) IR->Proposed_Structure Strong Evidence NMR NMR Spectroscopy (Connectivity) NMR->Proposed_Structure Strong Evidence XRAY X-ray Crystallography (Absolute 3D Structure) Confirmed_Structure Confirmed 3D Structure XRAY->Confirmed_Structure Provides Unambiguous Proof Proposed_Structure->MS Provides MW Proposed_Structure->IR Confirms C=N, C-O Proposed_Structure->NMR Confirms H-C Skeleton Proposed_Structure->XRAY Requires Single Crystal

Caption: Workflow comparing spectroscopic methods and X-ray crystallography for structure confirmation.

Conclusion

The structural confirmation of a molecule like this compound is a multi-faceted process. While NMR, IR, and MS provide a wealth of information that allows for a highly confident structural assignment, each technique presents a piece of a larger puzzle. They build a correlative and inferential case. X-ray crystallography, in contrast, provides the complete picture in a single, definitive experiment. It is the ultimate arbiter, transforming a well-supported hypothesis into an established fact by revealing the precise three-dimensional arrangement of atoms. For researchers and drug development professionals, understanding the strengths and limitations of each technique is crucial for navigating the path from molecular synthesis to functional application with confidence and scientific rigor.

References

Safety Operating Guide

Navigating the Disposal of 5-Methoxy-2-methylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 5-Methoxy-2-methylthiazole play a crucial role. However, beyond their synthetic utility lies the critical responsibility of safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety and regulatory compliance, providing you with the expertise to manage this specific chemical waste stream effectively.

Understanding the Compound: Hazard Profile and Considerations

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Potentially harmful if swallowed or in contact with skin.[2][4][5]Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste.[2]
Skin/Eye Irritation May cause skin and eye irritation.[3][10]Wear chemical-resistant gloves, protective clothing, and eye/face protection.[2][3]
Environmental Hazards Potential for toxicity to aquatic life.[2][4]Prevent release to the environment. Do not allow to enter drains or waterways.[2]

Step-by-Step Disposal Protocol

The following workflow provides a detailed procedure for the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste_ID 2. Classify as Hazardous Waste PPE->Waste_ID Container 3. Select Compatible Container Waste_ID->Container Labeling 4. Label Container Correctly ('Hazardous Waste', Chemical Name) Container->Labeling SAA 5. Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS_Contact 6. Arrange for Pickup by EHS or Licensed Contractor SAA->EHS_Contact Documentation 7. Complete Waste Manifest EHS_Contact->Documentation

Caption: Workflow for the safe disposal of this compound.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any chemical waste, the appropriate PPE is non-negotiable. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are generally recommended. Always inspect gloves for any signs of degradation or puncture before use.

  • Safety glasses or goggles: Protect your eyes from potential splashes.[3][5]

  • Laboratory coat: To protect your skin and clothing from contamination.

Waste Classification: A Critical Determination

As a precautionary measure, this compound and any materials contaminated with it should be classified as hazardous chemical waste.[1][7][11] This is a crucial step as it dictates the entire disposal pathway. All generators of hazardous waste are responsible for its proper management from generation to final disposal.

Containerization: Secure and Compatible

The integrity of your waste container is paramount to prevent leaks and spills.

  • Use a compatible container: The original container is often the best choice.[9] If unavailable, use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[1] High-density polyethylene (HDPE) containers are a suitable option for many organic chemicals.

  • Segregate your waste: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[12] Incompatible chemicals can react, leading to dangerous situations.

Labeling: Clear and Compliant Communication

Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.[7][11][13] Your label should clearly state:

  • The words "Hazardous Waste".[13]

  • The full chemical name: "this compound".

  • The approximate quantity of waste.

  • The date of accumulation.

  • The associated hazards (e.g., "Toxic," "Irritant").

Interim Storage: The Satellite Accumulation Area (SAA)

Designated SAAs are locations within the laboratory, at or near the point of waste generation, for the temporary storage of hazardous waste.[7][11][13]

  • Storage Limits: Be aware of the volume limits for your SAA, which are typically 55 gallons for total hazardous waste and one quart for acutely toxic wastes.[7]

  • Secure and Ventilated: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[3] The container must be kept closed except when adding waste.[11]

Arranging for Final Disposal: The Role of EHS

Laboratory personnel should not attempt to dispose of hazardous chemical waste themselves.[9]

  • Contact your EHS Department: Your institution's EHS office or a licensed hazardous waste disposal contractor is responsible for the collection, transportation, and ultimate disposal of the waste.[1][11]

  • Provide Necessary Information: Be prepared to provide the EHS department with all the necessary information about the waste, including its composition and hazards.

Documentation: The Paper Trail

Proper documentation is a legal requirement and ensures a complete record of the waste's journey from your laboratory to its final disposal. You will likely need to complete a hazardous waste manifest or a similar form provided by your EHS department.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound must also be treated as hazardous waste.[1] This includes:

  • Personal Protective Equipment: Contaminated gloves, aprons, and other disposable PPE.

  • Labware: Contaminated glassware, plasticware, and pipette tips.

  • Spill Cleanup Materials: Absorbent pads, vermiculite, or other materials used to clean up spills.

Empty containers that held this compound should also be managed as hazardous waste and not disposed of in the regular trash.[1][7]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

Essential Safety and Operational Guidance for Handling 5-Methoxy-2-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks of Thiazole Derivatives

Thiazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceutical and chemical synthesis. While each derivative possesses a unique toxicological profile, a review of related compounds allows for a conservative and proactive approach to safety.

Structurally similar compounds such as 5-Methoxy-2-methylbenzothiazole and 2-Amino-5-methylthiazole present a range of potential hazards.[1][2] General hazards associated with this class of chemicals can include:

  • Irritation: Potential for skin, eye, and respiratory system irritation.[3][4][5]

  • Harmful if Swallowed: Oral toxicity is a concern with some thiazole derivatives.[2][3][6]

  • Organ Damage: Prolonged or repeated exposure to certain thiazoles has been linked to organ damage.[2]

  • Aquatic Toxicity: Many thiazole compounds are very toxic to aquatic life with long-lasting effects.[2]

  • Combustibility: 5-Methoxy-2-methylthiazole is a liquid with a flashpoint of 147°F (63.89°C), making it a combustible liquid.[7][8]

  • Hazardous Decomposition: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[1][2]

Given these potential risks, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound.

PPE Category Recommended Equipment Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles and a full-face shield.Thiazole derivatives can cause serious eye irritation or damage.[3] A full-face shield is crucial when there is a risk of splashes, especially when handling larger quantities or during transfers. Standard safety glasses do not provide adequate protection.
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).Direct skin contact must be avoided.[1][3] Nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[9][10] Always inspect gloves for tears or punctures before use. Change gloves frequently, and immediately after known contact. For prolonged or immersive contact, consider thicker, reusable chemical-resistant gloves.[11][12]
Body Protection Flame-retardant laboratory coat.A lab coat is the minimum requirement to protect against minor spills and contamination of personal clothing. For larger scale operations, chemical-resistant coveralls may be necessary.[4]
Respiratory Protection Work within a certified chemical fume hood.Due to the potential for respiratory irritation and the compound's volatility, all handling of this compound should be conducted in a fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be required after a formal respiratory protection program has been implemented by your institution's EHS department.
Glove Selection and Use: A Critical Detail

The choice of glove material is critical for adequate protection. While specific breakthrough times for this compound are not available, nitrile and neoprene are generally recommended for handling a variety of organic chemicals.[9][10]

Step-by-Step Glove Protocol:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • During Use: Be mindful of touching surfaces outside of the immediate work area (e.g., door handles, computer keyboards) with gloved hands to prevent cross-contamination.

  • Doffing: To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[6]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (if available) & SOPs Review SDS (if available) & SOPs Don PPE Don PPE Review SDS (if available) & SOPs->Don PPE Proceed if understood Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Prepare Fume Hood->Weigh/Measure in Fume Hood Perform Experiment Perform Experiment Weigh/Measure in Fume Hood->Perform Experiment Seal Containers Seal Containers Perform Experiment->Seal Containers Decontaminate Work Area Decontaminate Work Area Seal Containers->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

  • Pre-Experiment Preparation:

    • Review this guide and any internal Standard Operating Procedures (SOPs) for the planned experiment.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary materials and equipment within the fume hood to minimize traffic in and out of the work area.

  • Donning PPE:

    • Put on your flame-retardant lab coat.

    • Don chemical safety goggles and a full-face shield.

    • Put on the appropriate chemically resistant gloves.

  • Handling the Chemical:

    • Perform all manipulations of this compound, including weighing and transferring, inside the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers of the chemical sealed when not in use.

    • Avoid generating aerosols or vapors.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Properly seal all waste containers.

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it must be treated as hazardous waste.[3] Improper disposal can lead to environmental harm and regulatory non-compliance.

Waste Disposal Decision Tree

Disposal Decision Tree for this compound Waste start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed container for liquid hazardous waste. is_liquid->liquid_waste Yes solid_waste Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes contact_ehs Contact EHS for pickup and disposal. liquid_waste->contact_ehs solid_waste->contact_ehs

Caption: A decision-making workflow for the proper segregation and disposal of waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.

    • Solid Waste: Dispose of all contaminated solid waste, including gloves, pipette tips, and paper towels, in a designated solid hazardous waste container.[13]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required information according to your institution's and local regulations.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5][6][14] Do not pour any amount of this compound down the drain.[15]

By adhering to these rigorous safety and handling protocols, you can confidently and safely work with this compound, contributing to a culture of safety and scientific excellence within your laboratory.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.